molecular formula C8H4N4O2 B2968001 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 1020034-43-8

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B2968001
CAS No.: 1020034-43-8
M. Wt: 188.146
InChI Key: NNKZSDNFDKRHON-UHFFFAOYSA-N
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Description

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4N4O2 and its molecular weight is 188.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c9-3-5-1-2-12-6(7(13)14)4-10-8(12)11-5/h1-2,4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNKZSDNFDKRHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2N=C1C#N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic Acid: Structural Analysis, Metabolic Stabilization, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In contemporary medicinal chemistry, nitrogen-rich fused bicyclic systems are privileged scaffolds. The imidazo[1,2-a]pyrimidine core, in particular, has demonstrated profound utility in oncology and virology, serving as the pharmacophoric foundation for androgen receptor (AR) antagonists, p38 kinase inhibitors, and antiviral agents[1]. However, the clinical translation of these scaffolds is frequently bottlenecked by rapid metabolic clearance mediated by Aldehyde Oxidase (AO)[2].

This whitepaper provides an in-depth technical analysis of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid (CAS: 1020034-43-8). By introducing a strongly electron-withdrawing cyano group at the C-7 position and a versatile carboxylic acid at the C-3 position, this building block offers a dual advantage: it provides a robust synthetic handle for library generation while simultaneously neutralizing the inherent metabolic liabilities of the parent heterocycle[3].

Physicochemical Profiling & Structural Rationale

The structural architecture of this compound is engineered for late-stage functionalization and target engagement. The C-3 carboxylic acid is primed for amide coupling, a critical vector for engaging the hinge region of kinases or the ligand-binding domain of nuclear receptors.

Quantitative Chemical Data
PropertyValueRationale / Implication
Chemical Name This compoundStandard IUPAC nomenclature.
CAS Number 1020034-43-8Unique identifier for commercial procurement[4].
Molecular Formula C8H4N4O2High nitrogen-to-carbon ratio improves aqueous solubility[5].
Monoisotopic Mass 188.03343 DaLow molecular weight ideal for Fragment-Based Drug Discovery (FBDD)[5].
SMILES C1=CN2C(=CN=C2N=C1C#N)C(=O)OComputational input for docking and QSAR modeling.
The Causality of C-7 Cyanation

The unmodified imidazo[1,2-a]pyrimidine ring is highly susceptible to nucleophilic attack by cytosolic Aldehyde Oxidase (AO)[2]. AO utilizes water as an oxygen source to hydroxylate electron-deficient carbon centers adjacent to heterocyclic nitrogens.

  • Electronic Modulation: The cyano group at C-7 exerts a strong inductive (-I) and mesomeric (-M) electron-withdrawing effect. Counterintuitively, while this makes the ring more electron-deficient, it alters the lowest unoccupied molecular orbital (LUMO) distribution, shifting the preferred site of nucleophilic attack away from the vulnerable C-5 and C-7 positions.

  • Steric Shielding: The linear

    
    -hybridized cyano group provides sufficient steric bulk to disrupt the optimal binding geometry required within the deep, hydrophobic catalytic cleft of the molybdoflavoprotein AOX1[6].
    

AO_Workflow A Hit Identification (Imidazo[1,2-a]pyrimidine Core) B In Vitro ADME Profiling (Human Liver Cytosol) A->B C High Metabolic Clearance (Aldehyde Oxidase Liability) B->C Rapid Turnover D Metabolite ID & Structural Biology (Identify C-5/C-7 Oxidation) C->D E Rational Design (7-Cyano Substitution) D->E Block Soft Spot F Lead Optimization (Improved PK/PD Profiles) E->F

Workflow for identifying and mitigating Aldehyde Oxidase (AO) metabolic liability using 7-cyano substitution.

Pharmacological Applications

Derivatives of the imidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold have been extensively profiled in oncology. Notably,


-cyclobutyl carboxamide derivatives have been identified as full antagonists of the Androgen Receptor (AR), demonstrating exceptional in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC) models[2]. The integration of the 7-cyano group ensures these potent molecules survive first-pass hepatic metabolism.

AR_Pathway A Androgen Ligand (DHT / Testosterone) B Androgen Receptor (AR) Activation A->B C Nuclear Translocation & DNA Binding B->C D Target Gene Transcription (Prostate Tumor Growth) C->D E 7-Cyanoimidazo[1,2-a]pyrimidine Carboxamide (Antagonist) E->B Competitive Inhibition

Mechanism of action for imidazo[1,2-a]pyrimidine derivatives as Androgen Receptor antagonists.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They incorporate necessary controls to definitively prove causality rather than mere correlation.

Protocol 1: In Vitro Aldehyde Oxidase (AO) Stability Assay

Causality Note: Cytochrome P450 (CYP) enzymes are located in the microsomes, whereas AO is a cytosolic enzyme. Therefore, Human Liver Cytosol (HLC) must be used instead of Human Liver Microsomes (HLM) to accurately assess AO liability[7].

Materials:

  • Pooled Human Liver Cytosol (HLC) at 1.0 mg/mL protein concentration.

  • Test Compound: 7-Cyanoimidazo[1,2-a]pyrimidine derivative (1 µM final).

  • Positive Control: Phthalazine (1 µM final) – a known rapid substrate for AO.

  • Internal Standard: Carbamazepine (for LC-MS/MS normalization).

  • Buffer: 50 mM Potassium Phosphate, pH 7.4.

Step-by-Step Procedure:

  • Preparation: Pre-warm the potassium phosphate buffer to 37°C. Prepare a 100x stock of the test compound and phthalazine in DMSO.

  • Enzyme Mix: Dilute HLC in the buffer to a concentration of 1.0 mg/mL. Self-Validation Step: Prepare a heat-inactivated HLC control (boiled for 10 mins) to rule out non-enzymatic chemical degradation.

  • Initiation: Add 1 µL of the test compound/control to 99 µL of the HLC mixture. Incubate at 37°C.

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, extract 20 µL aliquots and immediately quench by adding 80 µL of ice-cold acetonitrile containing the Carbamazepine internal standard.

  • Centrifugation: Spin the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate cytosolic proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance (

    
    ) based on the log-linear depletion of the parent compound.
    
  • Validation Check: The assay is only valid if Phthalazine shows >80% depletion within 60 minutes, confirming active AO enzyme in the cytosol batch.

Protocol 2: General Amide Coupling for Library Generation

Causality Note: The C-3 carboxylic acid of the imidazo[1,2-a]pyrimidine core is highly electron-deficient. Standard coupling reagents like EDC/HOBt often result in poor yields due to the formation of stable, unreactive intermediates. HATU is utilized here because the 7-azabenzotriazole leaving group is highly reactive, driving the amidation of deactivated acids to completion.

Step-by-Step Procedure:

  • Activation: Dissolve this compound (1.0 eq) in anhydrous

    
    -Dimethylformamide (DMF) under a nitrogen atmosphere.
    
  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq). The tertiary base neutralizes the HCl salt of the amine and deprotonates the carboxylic acid.
    
  • Coupling Reagent: Add HATU (1.2 eq) in one portion at 0°C. Stir for 15 minutes to allow the formation of the active ester.

  • Amine Addition: Add the desired primary or secondary amine (1.2 eq). Warm the reaction gradually to room temperature and stir for 4–6 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous 
    
    
    
    (to remove residual DMF) and brine.
  • Purification: Dry over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography (DCM/MeOH gradient).
    

References

  • This compound - PubChemLite. uni.lu. Available at: [Link]

  • Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. National Institutes of Health (NIH). Available at:[Link]

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • From experiments to a fast easy-to-use computational methodology to predict human aldehyde oxidase selectivity and metabolic reactions. University of Turin (unito.it). Available at:[Link]

Sources

Imidazo[1,2-a]pyrimidine scaffold properties in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Imidazo[1,2-a]pyrimidine Scaffold Properties in Medicinal Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Summary & Strategic Significance

The Imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in modern medicinal chemistry, distinct from its widely utilized analogue, imidazo[1,2-a]pyridine. While both share a fused 5,6-bicyclic architecture, the presence of the additional nitrogen atom in the pyrimidine ring (position 8) fundamentally alters the physicochemical landscape—specifically reducing basicity, modulating lipophilicity, and introducing unique hydrogen-bonding vectors.

This scaffold acts as a bioisostere for the purine core (adenine/guanine), making it an exceptional template for ATP-competitive kinase inhibitors and GABA-A receptor modulators . Its planar geometry allows for effective stacking within enzyme active sites, while the bridgehead nitrogen (N4) and the pyrimidine nitrogen (N8) provide critical anchor points for hydrogen bonding networks.

Key Therapeutic Areas:

  • Anxiolytics: Partial agonists of the GABA-A benzodiazepine site (e.g., Divaplon, Fasiplon).

  • Oncology: Kinase inhibitors targeting PI3K, mTOR, and c-Met.

  • Infectious Disease: Antiviral and antimicrobial agents.[1][2]

Part 2: Physicochemical & Structural Properties[2][3][4]

Understanding the electronic distribution of the core is prerequisite for rational design.

Numbering and Nomenclature

Unlike simple purines, the numbering of this fused system can vary in literature, but the IUPAC standard generally assigns the bridgehead nitrogen as N4.

  • Imidazole Ring (5-membered): Contains N1 (unbridged) and C2/C3.

  • Pyrimidine Ring (6-membered): Contains N4 (bridgehead), C5, C6, C7, and N8.

Electronic Profile & Basicity
  • Basicity (pKa): The imidazo[1,2-a]pyrimidine core is significantly less basic than imidazo[1,2-a]pyridine. The additional nitrogen (N8) exerts an electron-withdrawing inductive effect (-I), reducing the electron density available at N1.[3]

    • Imidazo[1,2-a]pyridine pKa: ~6.8 (Protonation at N1).

    • Imidazo[1,2-a]pyrimidine pKa: ~4.5–5.5 (estimated, substituent dependent).

  • Impact: This reduced basicity improves membrane permeability (higher fraction of neutral species at physiological pH) and metabolic stability by lowering susceptibility to oxidative metabolism (N-oxidation).

SAR Vectors
PositionChemical CharacterSAR Utility
C2 Nucleophilic CarbonIdeal for aryl/heteroaryl coupling (Suzuki). Critical for hydrophobic pocket occupancy.
C3 Electrophilic SiteHighly reactive to electrophilic aromatic substitution (EAS). Key site for formylation, halogenation, or Mannich reactions.
C5/C7 Pyrimidine CarbonsSusceptible to nucleophilic aromatic substitution (

) if a leaving group is present.
N8 H-Bond AcceptorCritical for water-mediated bridges or direct interaction with hinge region residues in kinases.

Part 3: Synthetic Methodologies

The synthesis of this core typically follows two major strategies: Condensation (Ring Closure) or Functionalization of the pre-formed core.

Protocol A: The Condensation Route (Standard Operating Procedure)

The most robust method for generating the core from acyclic precursors.

Reaction: Condensation of 2-aminopyrimidine with


-haloketones.[4]

Step-by-Step Protocol:

  • Reagents: 2-Aminopyrimidine (1.0 eq),

    
    -Bromoacetophenone (1.0 eq), NaHCO
    
    
    
    (2.0 eq).
  • Solvent: Ethanol (EtOH) or 1,4-Dioxane.

  • Procedure:

    • Dissolve 2-aminopyrimidine in EtOH (0.5 M concentration).

    • Add

      
      -Bromoacetophenone dropwise at room temperature.
      
    • Heat to reflux (80°C) for 4–6 hours. Monitoring by TLC/LC-MS is essential as the intermediate HBr salt may precipitate.

    • Critical Step: If the intermediate (2-imino-1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidine) is stable, add solid NaHCO

      
       and continue reflux for 2 hours to force cyclodehydration.
      
  • Workup: Cool to RT. Remove solvent in vacuo. Resuspend in water/EtOAc. The bridgehead nitrogen renders the product moderately polar; extraction may require CHCl

    
    /iPrOH (3:1) if the product is hydrophilic.
    
  • Mechanism: Nucleophilic attack of the ring nitrogen (N1 of pyrimidine) onto the

    
    -carbon, followed by cyclization of the exocyclic amine onto the carbonyl.
    
Protocol B: C3-Functionalization (Regioselective)

Direct functionalization of the core.

Reaction: C3-Formylation (Vilsmeier-Haack).

  • Reagents: POCl

    
     (1.1 eq), DMF (3.0 eq).
    
  • Conditions: 0°C to RT.

  • Outcome: Exclusively yields the 3-formyl derivative due to the high electron density at C3 (enamine-like character of the C2-C3 bond).

Part 4: Visualization of Synthetic & Biological Logic

Diagram 1: Synthetic Workflow & Regioselectivity

This diagram illustrates the condensation pathway and the divergent functionalization opportunities at C3 (electrophilic) and C2 (coupling).

G cluster_0 Regioselectivity Rules Start 2-Aminopyrimidine Intermediate N-Alkylated Intermediate Start->Intermediate N-Alkylation (EtOH, Reflux) Reagent α-Haloketone (R-CO-CH2-Br) Reagent->Intermediate Core Imidazo[1,2-a]pyrimidine Scaffold Intermediate->Core Cyclodehydration (-H2O) Path_C3 C3-Functionalization (Electrophilic Attack) Core->Path_C3 NBS, NIS, or Vilsmeier-Haack Path_C2 C2-Derivatization (Suzuki/Sonogashira) Core->Path_C2 Pd-Catalysis (if Halogenated) Info C3: High Electron Density (Nucleophilic) C2: Sterically Accessible N8: H-Bond Acceptor

Caption: Synthetic workflow for Imidazo[1,2-a]pyrimidine assembly showing the primary condensation route and subsequent regioselective functionalization points.

Diagram 2: Mechanism of Action (GABA-A Modulation)

The scaffold is a core component of "non-benzodiazepine" anxiolytics.

GABA Drug Imidazo[1,2-a]pyrimidine (e.g., Divaplon, Fasiplon) Site Benzodiazepine Binding Site (Allosteric) Drug->Site High Affinity Binding Receptor GABA-A Receptor (α/γ Interface) Effect Conformational Change Receptor->Effect Site->Receptor Modulates Channel Chloride (Cl-) Channel Opening Frequency Effect->Channel Increases Outcome Neuronal Hyperpolarization (Anxiolysis) Channel->Outcome

Caption: Pharmacological cascade of Imidazo[1,2-a]pyrimidine anxiolytics acting as partial agonists at the GABA-A receptor.

Part 5: Clinical Candidates & Case Studies

The scaffold has historically been successful in CNS indications due to its ability to mimic the benzodiazepine core without the full sedation profile (partial agonism).

Drug NameIndicationMechanismStatusKey Structural Feature
Divaplon AnxietyGABA-A Partial AgonistDiscontinued (Clinical)C2-t-butyl group for lipophilic pocket fit.[5]
Fasiplon AnxietyGABA-A Partial AgonistDiscontinued (Clinical)C2-amide linkage; high affinity for BZ site.
Taniplon AnxietyGABA-A ModulatorResearchOptimized for metabolic stability.
mTOR Inhibitors OncologyATP-CompetitivePreclinical/Early ClinicalPyrimidine N8 mimics Adenine N1 in ATP binding.

Expert Insight: In kinase drug discovery, the imidazo[1,2-a]pyrimidine is often employed to solve solubility issues found in imidazo[1,2-a]pyridines. The extra nitrogen lowers LogP (making it more hydrophilic) and reduces plasma protein binding, often improving free fraction (


) in plasma.

Part 6: References

  • Scaffold Review & Medicinal Chemistry:

    • Goel, R., et al. "Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrimidines: A Review on Synthetic Strategies and Biological Activities." Current Topics in Medicinal Chemistry, 2016. Link

  • Synthetic Methodology (Condensation):

    • Prasher, P., et al. "Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review." Chemistry Africa, 2025. Link

  • GABA-A Pharmacology (Divaplon/Fasiplon):

    • Tully, W. R., et al. "2-(Oxadiazolyl)- and 2-(thiazolyl)imidazo[1,2-a]pyrimidines as agonists and inverse agonists at benzodiazepine receptors." Journal of Medicinal Chemistry, 1991. Link

  • Kinase Inhibition (Structural Basis):

    • Rao, G. U., et al. "Imidazo[1,2-a]pyrimidine derivatives as potential kinase inhibitors." Journal of Heterocyclic Chemistry, 2025.[6] Link

  • Physicochemical Properties:

    • Katritzky, A. R., et al. "Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines." The Journal of Organic Chemistry, 2003.[6] Link

Sources

Potential therapeutic targets for 7-cyanoimidazo[1,2-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential, mechanism of action, and synthesis of 7-cyanoimidazo[1,2-a]pyrimidine derivatives.

A Technical Guide to Therapeutic Potential, Mechanism, and Synthesis

Executive Summary: The "Privileged" Warhead

The imidazo[1,2-a]pyrimidine core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in specific vectors that mimic purine bases. The 7-cyanoimidazo[1,2-a]pyrimidine derivative represents a highly specific subclass where the C7-nitrile group acts as a critical electronic modulator and hydrogen bond acceptor.

Unlike the parent scaffold, the 7-cyano derivative offers a unique pharmacological profile:

  • GABAergic Modulation: It functions as a bioisostere for 7-acetyl/7-trifluoromethyl analogs, driving functional selectivity for anxiolysis over sedation.

  • Kinase Inhibition: The electron-withdrawing nature of the nitrile group lowers the pKa of the ring nitrogens, altering hydrogen bond donor/acceptor capabilities in the ATP-binding pocket of kinases (e.g., BRAF, VEGFR2).

Chemical Architecture & Electronic Profile

Structural Numbering and Properties

To understand the SAR (Structure-Activity Relationship), one must master the numbering system derived from the bridgehead nitrogen.

  • Core: Imidazo[1,2-a]pyrimidine.[1][2][3][4][5]

  • Substitution: The 7-position corresponds to the 4-position of the starting 2-aminopyrimidine.

  • Electronic Effect: The cyano (-CN) group at C7 is a strong electron-withdrawing group (EWG).

    • Hammett Constant (

      
      ):  ~0.66.
      
    • Effect: It reduces the electron density of the pyrimidine ring, making the N8 nitrogen less basic. This is critical for optimizing residence time in hydrophobic pockets of enzymes.

Visualization: The Chemical Space

The following diagram illustrates the core scaffold and the strategic "vectors" for substitution.

ChemicalSpace Core Imidazo[1,2-a]pyrimidine Core Scaffold Pos7 Position 7 (-CN) Electronic Tuning (Selectivity Filter) Core->Pos7 Defines Subclass Pos2 Position 2 (Aryl/Het) Lipophilic Interaction (Potency Driver) Core->Pos2 Primary Binding Pos3 Position 3 (R-Group) Solubility/Metabolic Stability Core->Pos3 Optimization Pos7->Pos2 Electronic Crosstalk

Figure 1: Structural vectors of the 7-cyanoimidazo[1,2-a]pyrimidine scaffold. The 7-CN group acts as a "Selectivity Filter" by modulating the electronic environment of the core.

Primary Therapeutic Target: GABA(A) Receptors

Mechanism of Action

The most well-validated target for 7-substituted imidazo[1,2-a]pyrimidines is the benzodiazepine binding site of the GABA(A) receptor.

  • Binding Site: The interface between the

    
     and 
    
    
    
    subunits.
  • The 7-Cyano Role: The 7-position projects into the lipophilic pocket L2 or L3 of the receptor. While 7-acetyl and 7-trifluoromethyl groups are classic agonists, the 7-cyano group serves as a linear, rigid bioisostere that can maintain efficacy while reducing metabolic liability (unlike the acetyl group which is prone to reduction).

Functional Selectivity (The "Holy Grail")

Non-selective benzodiazepines (e.g., diazepam) bind


1, 

2,

3, and

5 subunits, causing sedation (

1) alongside anxiolysis (

2/3).
  • Target Profile:

    
    2/
    
    
    
    3 selective agonist;
    
    
    1 weak agonist/antagonist.
  • Outcome: Anxiolytic activity without sedation or ataxia.

  • Validation: 7-substituted analogs have demonstrated this profile in rodent conflict models (Vogel test).

GABAPathway Ligand 7-CN-Imidazo[1,2-a]pyrimidine Receptor GABA(A) Receptor (Benzodiazepine Site) Ligand->Receptor Binds Subtype1 Alpha-1 Subunit (Sedation) Receptor->Subtype1 Low Affinity/Efficacy Subtype2 Alpha-2/3 Subunit (Anxiolysis) Receptor->Subtype2 High Affinity/Agonism ConfChange Allosteric Modulation (Channel Opening) Chloride Cl- Influx ConfChange->Chloride Hyperpol Hyperpolarization (Neuronal Inhibition) Chloride->Hyperpol Subtype2->ConfChange

Figure 2: Signaling cascade for GABA(A) modulation. Note the preferential activation of Alpha-2/3 subunits by the 7-substituted ligand.

Secondary Therapeutic Target: Kinase Inhibition (Oncology)

The Kinase Rationale

While less explored than GABA, the imidazo[1,2-a]pyrimidine core is a bioisostere of the purine ring of ATP.

  • Targets: BRAF (V600E), VEGFR2, and CDKs.

  • Binding Mode: The N1 and N8 nitrogens often interact with the "hinge region" of the kinase.

  • 7-Cyano Effect: The nitrile group can reach into the "selectivity pocket" (often the back cleft) or interact with the gatekeeper residue. In BRAF inhibitors, 7-substitution is critical for overcoming resistance mechanisms.

Experimental Protocols

Synthesis: The Modified Chichibabin Cyclization

This protocol describes the synthesis of the core scaffold. This is a self-validating reaction; the formation of the fluorescent product indicates success.

Reagents:

  • 2-amino-4-cyanopyrimidine (Starting Material)

  • 2-Bromoacetophenone (or substituted derivative)

  • Ethanol (Solvent)

  • Sodium Bicarbonate (Base)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-amino-4-cyanopyrimidine in anhydrous ethanol (0.5 M concentration).

  • Addition: Add 1.1 eq of 2-bromoacetophenone.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Precipitation: Cool the reaction to room temperature. The hydrobromide salt of the product often precipitates.

  • Neutralization: Filter the solid, suspend in water, and neutralize with saturated NaHCO3 solution to pH 8.

  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the NH2 signal (~6.5 ppm) and the appearance of the imidazole singlet (~8.0 ppm).

    • IR: Confirm the retention of the -CN stretch (~2220 cm-1).

Validation Assay: GABA(A) Radioligand Binding

To confirm the target, a displacement assay using [3H]-Flumazenil is the gold standard.

Protocol:

  • Membrane Prep: Prepare synaptic membranes from rat cerebral cortex (rich in GABA(A)).

  • Incubation: Incubate membranes (200 µg protein) with 1 nM [3H]-Flumazenil and varying concentrations of the 7-cyano derivative (1 nM – 10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Time: 60 minutes at 4°C.

  • Termination: Rapid filtration through GF/B glass fiber filters.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki.

    • Success Criterion: A Ki < 100 nM indicates a potent hit.

Summary of Key Data

Feature7-Cyanoimidazo[1,2-a]pyrimidineReference Standard (Diazepam)
Primary Target GABA(A) Benzodiazepine SiteGABA(A) Benzodiazepine Site
Subtype Selectivity High (Alpha-2/3 > Alpha-1)Low (Non-selective)
Electronic Effect Electron Withdrawing (Lowers pKa)Neutral/Lipophilic
Metabolic Stability High (Nitrile is stable)Moderate (N-demethylation)
Sedation Potential Low (Anxiolytic only)High (Sedative + Anxiolytic)

References

  • Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands. Source: Journal of Medicinal Chemistry (2006).[6] Context: Establishes the 7-position as critical for alpha-2/3 selectivity. URL:[Link]

  • Discovery of a Selective Kinase Inhibitor Targeting Pan-RAF Inhibition. Source: Journal of Medicinal Chemistry (2013). Context: Validates the 7-cyano group in fused bicyclic systems for kinase selectivity. URL:[Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Source: Beilstein Journal of Organic Chemistry (2024). Context: Provides modern synthetic protocols for the scaffold. URL:[Link]

  • Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists. Source: PubMed (2006). Context: Specific SAR discussion on 7-substituted derivatives. URL:[Link]

  • Substituted imidazo[1,2-a]pyrimidines and pyridines (Patent US8975265B2).

Sources

Technical Guide: Physicochemical Profiling & Solubility Optimization of Cyano-Substituted Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the specific physicochemical challenges introduced by the incorporation of nitrile (cyano, -CN) groups into heterocyclic drug scaffolds. While the nitrile group is a potent bioisostere for carbonyls and halogens—offering metabolic stability and unique H-bond acceptor capabilities—it frequently introduces a "solubility paradox." The group lowers lipophilicity (LogP) yet often drastically reduces aqueous solubility due to high crystal lattice energy. This document provides a mechanistic understanding of these phenomena and actionable protocols for accurate characterization.

Part 1: The Nitrile Pharmacophore & The Solubility Paradox

Electronic & Steric Profile

The cyano group is linear, with a short bond distance (C≡N, ~1.16 Å) and a modest steric volume (~11 ų), roughly equivalent to a chloride atom but significantly smaller than a methyl group. Its defining feature is its strong electron-withdrawing nature (Hammett


) and a substantial dipole moment (~3.9 D).
The Solubility Paradox

In medicinal chemistry, solubility (


) is governed by the General Solubility Equation (GSE). The introduction of a cyano group creates conflicting vectors:


  • The Benefit (

    
    ):  Replacing a halogen or methyl group with a nitrile typically lowers 
    
    
    
    by 0.5–0.8 units due to increased polarity. Theoretically, this should increase aqueous solubility.
  • The Penalty (

    
    ):  The strong dipole moment facilitates aggressive intermolecular interactions (dipole-dipole alignment) and 
    
    
    
    -stacking in the solid state. This increases the Melting Point (MP), often by >50°C compared to the parent heterocycle.

Result: The lattice energy penalty (


) often outweighs the solvation enthalpy benefit (

), resulting in "Brick Dust" compounds—molecules that are polar but insoluble.
Table 1: Comparative Substituent Effects on a Pyridine Scaffold

Representative data illustrating the trade-off between lipophilicity and lattice stability.

Substituent (C-4)

(Hammett)

LogP (Approx)
Effect on MPPrimary Lattice Force
-H 0.000.0BaselineWeak van der Waals
-CH3 -0.17+0.5Moderate

Hydrophobic Packing
-Cl +0.23+0.7Moderate

Halogen Bonding
-CN +0.66 -0.6 High

Dipole-Dipole / CN···H

Part 2: Solid-State Physics & Crystal Engineering

Lattice Architecture

Cyano-substituted heterocycles do not pack randomly. They exhibit specific supramolecular synthons that researchers must anticipate during solid-form screening:

  • Antiparallel Dipole Stacking: Heterocycles stack such that the CN dipoles of adjacent layers cancel out, creating a tightly bound, high-density lattice.

  • CN···H Interactions: The nitrogen lone pair acts as a weak H-bond acceptor. In the absence of strong donors (OH, NH), it forms weak hydrogen bonds with aromatic protons (C-H···N), further "zipping" the lattice.[1]

Visualization of Physicochemical Causality

The following diagram maps the structural impact of the cyano group to the observed solubility phenotype.

G Nitrile Nitrile (-CN) Addition Dipole High Dipole Moment (~3.9 D) Nitrile->Dipole EWG Electron Withdrawing (Inductive/Resonance) Nitrile->EWG LogP Decreased LogP (More Polar) Nitrile->LogP Polarity Lattice Increased Lattice Energy (High MP) Dipole->Lattice Dipole Stacking pKa Reduced Basic Nitrogen pKa (Salt Formation Harder) EWG->pKa Reduced e- density Solubility Net Aqueous Solubility Lattice->Solubility Negative Impact (Brick Dust) pKa->Solubility pH Dependent Solubility Shift LogP->Solubility Positive Impact (Solvation)

Figure 1: Causal pathway linking the nitrile moiety to solubility outcomes. Note the opposing vectors of LogP and Lattice Energy.

Part 3: pKa Modulation & Salt Selection

The electron-withdrawing nature of the cyano group drastically alters the acid-base profile of the heterocyclic ring. This is a critical consideration for salt screening.

  • Basicity Reduction: A cyano group attached to a pyridine or imidazole ring will significantly reduce the basicity of the ring nitrogen.

    • Example: Pyridine (

      
      ) 
      
      
      
      3-Cyanopyridine (
      
      
      ).
  • Implication: Standard salt formers (e.g., mesylate, hydrochloride) may be ineffective because the

    
     (pKa base - pKa acid) may drop below the threshold of 2–3 required for stable salt formation.
    
  • Strategy: For cyano-heterocycles, if the pKa drops below 2, salt formation is rarely a viable solubility enhancement strategy. Researchers should pivot to co-crystals or amorphous solid dispersions (ASD) .

Part 4: Experimental Protocol – Thermodynamic Solubility

Measuring the solubility of "Brick Dust" cyano-heterocycles requires rigorous adherence to thermodynamic equilibrium. Kinetic methods (DMSO precipitation) often overestimate solubility due to the formation of metastable amorphous precipitates.

Protocol: Shake-Flask Method for Low-Solubility Nitriles

Objective: Determine the thermodynamic equilibrium solubility (


) at pH 7.4 and pH 1.2.

Materials:

  • Test Compound (Solid, crystalline confirmed by XRPD).

  • Buffers: 50 mM Phosphate (pH 7.4), 0.1 N HCl (pH 1.2).

  • Syringe Filters: 0.2 µm PTFE (Hydrophilic) or PVDF. Avoid Nylon (nitriles can bind non-specifically).

Workflow:

  • Saturation: Weigh ~2–5 mg of compound into a 4 mL glass vial. Add 1 mL of buffer. Ensure excess solid is visible (suspension).

  • Equilibration:

    • Incubate at 37°C with constant agitation (rolling or orbital shaking) for 48 to 72 hours .

    • Note: Cyano compounds pack tightly; 24 hours is often insufficient to reach equilibrium if the crystal faces are hydrophobic.

  • pH Verification: Measure the pH of the supernatant at the end of the experiment. (Dissolution of the compound may shift the pH).

  • Separation (Critical Step):

    • Centrifuge at 10,000 rpm for 10 mins to pellet the solid.

    • Pre-saturation of Filter: Pass 200 µL of supernatant through the filter and discard. Collect the subsequent filtrate. This prevents loss of compound due to filter adsorption.

  • Quantification: Analyze via HPLC-UV.

    • Wavelength: Nitriles often have distinct UV absorbance. Use a PDA detector to confirm peak purity.

  • Solid State Check: Analyze the remaining solid pellet via XRPD to ensure no polymorphic transition (e.g., hydrate formation) occurred.

Visualization: Decision Tree for Solubility Optimization

SolubilityWorkflow Start Start: Cyano-Heterocycle Low Solubility pKaCheck Check pKa Start->pKaCheck Basic pKa > 3.0 pKaCheck->Basic Yes NotBasic pKa < 2.0 pKaCheck->NotBasic No (EWG effect) SaltScreen Salt Screening (Counter-ions: HCl, MsOH) Basic->SaltScreen CoCrystal Co-Crystal Screen (H-bond donors) NotBasic->CoCrystal ASD Amorphous Solid Dispersion (HME/Spray Dry) NotBasic->ASD SaltScreen->ASD Salts Unstable

Figure 2: Strategic decision tree for formulation based on the electronic impact of the nitrile group.

Part 5: References

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the cyano group. Journal of Medicinal Chemistry. Link

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Source of General Solubility Equation principles).

  • Vayer, P., et al. (2010). Nitriles in Medicinal Chemistry: The Clinical Aspects. Current Medicinal Chemistry.

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism.

Sources

Technical Guide: 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural utility, synthetic architecture, and medicinal chemistry applications of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid .

Executive Summary

This compound represents a highly functionalized, pharmacologically privileged scaffold. Unlike the unsubstituted imidazo[1,2-a]pyrimidine core—often utilized in anxiolytics (e.g., Fasiplon) and kinase inhibitors—this specific derivative incorporates two critical orthogonal handles: a C7-nitrile and a C3-carboxylic acid .

This guide outlines its strategic value as a building block, detailing its electronic properties, a validated synthetic route, and its application in fragment-based drug discovery (FBDD) for targeting kinases and GABAergic systems.

Structural Pharmacophore Analysis

The molecule functions as a "bifunctional electronic modulator." The imidazo[1,2-a]pyrimidine core is an isostere of the purine ring system, making it inherently suitable for ATP-competitive inhibition.

FeaturePositionChemical FunctionPharmacological Benefit
Nitrile Group C-7Electron-withdrawing (EWG); H-bond acceptorLowers the pKa of the ring system; improves metabolic stability by blocking the oxidation-prone C-7 position; provides a vector for interaction with Ser/Thr residues in active sites.
Carboxylic Acid C-3Hydrophilic; Synthetic HandleSolubilizing group; primary site for amide coupling to generate diverse libraries; mimics the phosphate-binding region in some nucleotide analogs.
Bridgehead Nitrogen N-4H-bond acceptorCritical for "hinge-binding" in kinase targets (e.g., CDK, p38 MAPK).
Electronic Distribution & pKa

The C7-cyano group exerts a strong inductive effect (-I), reducing the electron density of the pyrimidine ring. This decreases the basicity of N1 (imidazole nitrogen), potentially improving oral bioavailability by reducing lysosomal trapping, while maintaining sufficient basicity for H-bond interactions.

Synthetic Architecture

The synthesis of this compound relies on the regioselective cyclization of 2-amino-4-cyanopyrimidine with a pyruvate derivative.

Regioselectivity Logic

The reaction between 2-aminopyrimidines and


-haloketones can theoretically yield two regioisomers (5-substituted or 7-substituted).
  • Electronic Control: The nitrile group at C4 of the starting pyrimidine withdraws electron density from the adjacent N3 nitrogen, making N1 the more nucleophilic center.

  • Steric Control: Attack from N1 is less sterically hindered than N3.

  • Result: The reaction overwhelmingly favors the 7-cyano isomer .

Synthetic Workflow Diagram

Synthesis Start1 2-Amino-4-cyanopyrimidine Intermediate Intermediate (N-Alkylation) Start1->Intermediate Nucleophilic Attack (N1) Reagent Ethyl Bromopyruvate Reagent->Intermediate Cyclization Cyclization (Reflux/EtOH) Intermediate->Cyclization Dehydration Ester Ethyl 7-cyanoimidazo [1,2-a]pyrimidine-3-carboxylate Cyclization->Ester Regioselective Formation Hydrolysis Hydrolysis (LiOH/THF) Ester->Hydrolysis Product 7-Cyanoimidazo[1,2-a] pyrimidine-3-carboxylic acid Hydrolysis->Product Final Deprotection

Caption: Regioselective synthesis favoring the 7-cyano isomer via N1-alkylation driven by electronic deactivation of N3.

Experimental Protocols

Protocol A: Synthesis of Ethyl 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylate

Note: This protocol is adapted from standard imidazopyrimidine synthesis methodologies optimized for electron-deficient pyrimidines.

Materials:

  • 2-Amino-4-cyanopyrimidine (1.0 eq)

  • Ethyl bromopyruvate (1.1 eq)

  • Ethanol (anhydrous)

  • NaHCO₃ (solid)

Procedure:

  • Dissolution: Dissolve 2-amino-4-cyanopyrimidine (10 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.

  • Addition: Add ethyl bromopyruvate (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor via TLC (System: 5% MeOH in DCM).

  • Neutralization: Cool the reaction to room temperature. If hydrobromide salts precipitate, neutralize carefully with solid NaHCO₃ or a saturated solution until pH ~7-8.

  • Isolation: Evaporate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield the ethyl ester as a pale yellow solid.

Protocol B: Hydrolysis to the Free Acid

Procedure:

  • Dissolve the ethyl ester (5 mmol) in a 1:1 mixture of THF:Water (20 mL).

  • Add LiOH·H₂O (10 mmol, 2.0 eq).

  • Stir at ambient temperature for 4 hours.

  • Acidify the solution to pH 3 using 1M HCl. The carboxylic acid product typically precipitates.

  • Filter, wash with cold water, and dry under vacuum.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Scaffold Hopping)

The imidazo[1,2-a]pyrimidine core is a bioisostere for the pyrazolo[1,5-a]pyrimidine scaffold found in inhibitors like Dinaciclib .

  • Mechanism: The N4 and C5-H (or substituents at C5) mimic the adenine binding mode in the ATP pocket.

  • Advantage: The 7-CN group pulls electron density, potentially strengthening the H-bond acceptance capability of N4 with the kinase hinge region. The 3-COOH allows for the attachment of solubilizing tails (e.g., piperazines) that extend into the solvent-exposed region.

GABA-A Receptor Ligands

Imidazo[1,2-a]pyrimidines are well-documented ligands for the benzodiazepine binding site of GABA-A receptors.[1]

  • SAR Insight: Substituents at the 3-position (often amides) determine affinity and efficacy (agonist vs. antagonist). The 7-CN group provides a metabolic "hard spot," preventing rapid clearance compared to a 7-methyl or 7-H analog.

SAR Decision Tree

SAR Core 7-Cyanoimidazo[1,2-a] pyrimidine-3-carboxylic acid Amide Amide Coupling (C3) Core->Amide Nitrile Nitrile Transformations (C7) Core->Nitrile Solubility Attach Solubilizing Group (e.g., Morpholine) Amide->Solubility Improve ADME Lipophilicity Attach Hydrophobic Aryl (Kinase Specificity) Amide->Lipophilicity Target Affinity Amide7 Hydrolysis to Primary Amide (H-bond Donor) Nitrile->Amide7 Amine7 Reduction to Aminomethyl (Ionic Interaction) Nitrile->Amine7 Tetrazole Cyclization to Tetrazole (Bioisostere) Nitrile->Tetrazole

Caption: Divergent synthesis strategies from the core building block to optimize PK/PD properties.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Reviews the broad therapeutic potential of the imidazo-fused scaffolds.

  • Synthesis and Discovery of 2-Amino-4-bromopyridine: A Technical Guide. Benchchem. (2025). Provides foundational protocols for handling halogenated aminopyridines/pyrimidines.

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. (2024).[2] Details the synthesis and biological validation of related imidazo[1,2-a]pyrimidine derivatives.

  • Reaction of 2-alkylthio-6-amino-pyrimidin-4(3H)-ones with ethyl bromopyruvate. ResearchGate. Describes the reactivity of ethyl bromopyruvate with substituted aminopyrimidines, confirming the cyclization pathway.

Sources

The Patent Landscape and Synthetic Methodologies of 7-Substituted Imidazo[1,2-a]pyrimidine Carboxylic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a privileged, nitrogen-bridged bicyclic pharmacophore that has become a cornerstone in modern medicinal chemistry[1]. Among its derivatives, 7-substituted imidazo[1,2-a]pyrimidine carboxylic acids have emerged as highly versatile active pharmaceutical ingredients (APIs) and critical synthetic intermediates. Recent intellectual property (IP) filings and peer-reviewed literature highlight their potent efficacy across a broad spectrum of therapeutic targets, most notably as cyclic GMP-AMP synthase (cGAS) inhibitors for autoimmune diseases[2], non-receptor tyrosine kinase inhibitors for oncology[3], and HIV-1 integrase inhibitors[4].

This whitepaper dissects the structural rationale, patent landscape, and self-validating synthetic protocols associated with this critical chemical class.

Structural Rationale and Structure-Activity Relationship (SAR)

The pharmacological success of 7-substituted imidazo[1,2-a]pyrimidine carboxylic acids is driven by the precise spatial arrangement of their functional groups:

  • The Imidazo[1,2-a]pyrimidine Core : This bicyclic system closely mimics endogenous purine and pyrimidine bases. This structural mimicry allows the core to competitively bind to the ATP/GTP-binding pockets of kinases or the active sites of nucleotidyltransferases (like cGAS)[2][5].

  • 7-Position Substitution : Substitution at the 7-position is critical for modulating the molecule's steric bulk and lipophilicity. In kinase inhibitors, bulky aromatic or aliphatic groups at this position project into hydrophobic pockets or solvent-exposed regions, dramatically improving target selectivity and binding affinity[3].

  • The Carboxylic Acid Moiety : The carboxylic acid acts as a vital hydrogen bond acceptor and donor. In the context of cGAS inhibition, the deprotonated carboxylate forms essential electrostatic interactions (salt bridges) with basic amino acid residues (e.g., arginine or lysine) within the catalytic pocket[2]. Synthetically, it serves as a robust handle for late-stage functionalization, such as amidation to generate prodrugs[3].

Key Therapeutic Targets & Patent Landscape

cGAS Inhibitors (Autoimmune & Inflammatory Diseases)

Excessive cGAS-STING pathway activation is a primary driver of autoimmune diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and inflammatory bowel disease (IBD)[2]. A landmark 2024 patent (WO2024083773A1 ) details triazole-substituted imidazo[1,2-a]pyrimidines as potent cGAS inhibitors[2]. The patent explicitly claims derivatives synthesized from imidazo[1,2-a]pyrimidine-7-carboxylic acid. These compounds bind to the cGAS active site, preventing the enzyme from catalyzing the synthesis of cyclic GMP-AMP (cGAMP) from ATP and GTP, thereby halting the downstream STING-dependent interferon response[2].

cGAS_STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Enzyme (Active State) dsDNA->cGAS Binds & Activates cGAMP cGAMP Synthesis cGAS->cGAMP Catalyzes ATP/GTP STING STING Activation cGAMP->STING Binds IFN Type I Interferons & Cytokines STING->IFN Induces Expression Inhibitor Imidazo[1,2-a]pyrimidine Carboxylic Acid Inhibitor->cGAS Blocks Active Site

cGAS-STING signaling pathway blocked by imidazo[1,2-a]pyrimidine inhibitors.

Kinase Inhibitors (Oncology)

Patent US7767675B2 covers imidazopyrimidines as inhibitors of c-Met and Jak kinases, which are frequently dysregulated in oncogenesis[3]. The patent highlights the synthesis of 6- and 7-substituted imidazo[1,2-a]pyrimidine carboxylic acids, which provide the necessary hydrogen bonding to the kinase hinge region while acting as a solubilizing group[3].

HIV-1 Integrase Inhibitors (Virology)

Recent literature explores 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives as HIV-1 integrase inhibitors[4]. Structural modifications of these scaffolds yielded compounds with sub-micromolar efficacy in cell-based anti-HIV assays[4].

Table 1: Quantitative Patent Landscape & Bioactivity
Scaffold VariantPrimary TargetTherapeutic IndicationKey Quantitative MetricReference / Patent
Triazole-substituted imidazo[1,2-a]pyrimidine-7-carboxylic acidscGASAutoimmune Diseases (SLE, RA, IBD)Halts cGAMP synthesis; restores autoinhibited stateWO2024083773A1[2]
3-(1-quinolin-6-ylcyclopropyl)imidazo[1,2-a]pyrimidine-6-carboxylic acidc-Met / JAK KinasesOncology / CancerLCMS (M+H) = 345.1; IC50 < 1 μMUS7767675B2[3]
4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acidsHIV-1 IntegraseViral Infections (HIV-1)EC50 = 0.8 μM; Selectivity Index (SI) = 175Bentham Science[4]

Synthetic Methodologies and Self-Validating Protocols

While the classic Chichibabin reaction (condensation of 2-aminopyrimidines with α-haloketones) is widely used[6], modern library generation relies on green, multicomponent reactions (MCRs) followed by ester hydrolysis to yield the free carboxylic acid[3][7].

Protocol: Green Multicomponent Synthesis & Hydrolysis

Step 1: Multicomponent Condensation (Core Assembly)

  • Reagent Mixing : Combine 1.0 equivalent of a substituted 2-aminopyrimidine, 1.0 equivalent of an appropriate aldehyde, and 1.0 equivalent of a β-ketoester (e.g., ethyl acetoacetate) in a reaction vessel[5][7].

  • Catalyst Addition : Add 5 mol% of Melamine Trisulfonic Acid (MTSA) or a Brønsted acidic ionic liquid (e.g., [(4-SO3H)BMIM]HSO4)[5][7].

  • Thermal Activation : Heat the mixture to 100 °C under solvent-free conditions for 2–6 hours[7].

  • Isolation : Cool to room temperature, quench with cold ethanol, and filter the precipitated imidazo[1,2-a]pyrimidine ester[5].

Step 2: Ester Hydrolysis (Carboxylic Acid Generation) 5. Hydrolysis : Suspend the isolated ester in a mixture of THF, Methanol, and 1M aqueous LiOH (ratio 2:1:1). Stir at room temperature for 4 hours[3]. 6. Acidification : Acidify the mixture with 1N HCl to pH ~3 to precipitate the final 7-substituted imidazo[1,2-a]pyrimidine carboxylic acid[3].

Synthetic_Workflow Reactants 2-Aminopyrimidine + Aldehyde + β-Ketoester Catalysis MTSA Catalyst 100°C, Solvent-Free Reactants->Catalysis Cyclization Dehydrative Cyclization Catalysis->Cyclization Condensation Ester Imidazo[1,2-a]pyrimidine Ester Cyclization->Ester -H2O Hydrolysis LiOH Hydrolysis (THF/MeOH/H2O) Ester->Hydrolysis Final 7-Substituted Carboxylic Acid Hydrolysis->Final H+ Workup

Step-by-step synthetic workflow for 7-substituted imidazo[1,2-a]pyrimidine carboxylic acids.

Causality of Experimental Choices
  • Solvent-Free Heating (100 °C) : Eliminating the solvent drastically increases the local concentration of reactants, maximizing collision frequency. This thermodynamically drives the dehydrative cyclization forward, bypassing the need for complex Dean-Stark apparatuses and ensuring yields >85%[7].

  • MTSA Catalysis : MTSA acts as a potent Brønsted acid. It protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity. This lowers the activation energy required for the initial nucleophilic attack by the exocyclic amine of the pyrimidine[7].

  • LiOH in THF/MeOH/H₂O : This specific mixed solvent system is critical. THF solubilizes the lipophilic imidazo[1,2-a]pyrimidine core, water dissolves the LiOH, and methanol acts as a phase-transfer bridge. The hydroxide ion attacks the sterically unhindered ester carbonyl, yielding the carboxylate salt[3].

Self-Validating Protocol Systems
  • Reaction Monitoring : The consumption of the starting 2-aminopyrimidine is monitored via LC-MS. The appearance of the[M+H]+ peak corresponding to the cyclized ester validates the completion of the multicomponent reaction[5].

  • Catalyst Recovery : The MTSA catalyst is highly water-soluble. By quenching the reaction with ethanol and filtering the product, the catalyst remains in the filtrate. Evaporation of the aqueous wash yields the recovered MTSA, structurally validating the green-chemistry aspect and recyclability of the protocol[7].

References

  • Title: Imidazotriazines and imidazopyrimidines as kinase inhibitors (US7767675B2)
  • Title: Triazole-substituted imidazo[1,2-a]pyrimidines as cgas inhibitors (WO2024083773A1)
  • Title : One-Pot Synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidine Derivatives Using Melamine Trisulfonic Acid as Catalyst | Source : Asian Journal of Chemistry | URL :[Link]

  • Title : Synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines and 2,3-dihydroquinazolin-4(1H)-ones | Source : PMC / NIH | URL :[Link]

  • Title : Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives | Source : PMC / NIH | URL :[Link]

  • Title : Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines | Source : Beilstein Journal of Organic Chemistry | URL :[Link]

  • Title : Novel 4-Oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors | Source : Bentham Science Publishers | URL :[Link]

Sources

Methodological & Application

Application Note: Precision Synthesis of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a robust, field-validated protocol for the synthesis of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid .

This scaffold presents a specific chemoselective challenge: hydrolyzing a C3-ester to a carboxylic acid without compromising the sensitive C7-nitrile (cyano) group , which is prone to hydrolysis (to amide) or nucleophilic attack. The guide prioritizes a "Post-Functionalization Strategy" to maximize yield and purity.

Executive Summary

The imidazo[1,2-a]pyrimidine core is a privileged pharmacophore in kinase inhibition (e.g., mTOR, PI3K) and GABAergic modulation. The target molecule, This compound , combines an acidic handle for solubility/conjugation with an electron-withdrawing nitrile group that modulates the pKa and metabolic stability of the ring system.

The Core Challenge: Direct cyclization using 2-amino-4-cyanopyrimidine is often low-yielding due to the deactivating nature of the nitrile group and its susceptibility to hydrolysis under the harsh acidic conditions of ring closure. The Solution: This protocol utilizes a Late-Stage Cyanation Strategy . We first construct the robust 7-chloro analog, install the nitrile via Palladium catalysis, and perform a controlled, chemoselective hydrolysis.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into three logical phases to ensure functional group compatibility.

Retrosynthesis Target Target: 7-Cyanoimidazo[1,2-a] pyrimidine-3-carboxylic acid Intermediate2 Intermed 2: Ethyl 7-cyanoimidazo [1,2-a]pyrimidine-3-carboxylate Intermediate2->Target Chemoselective Hydrolysis Intermediate1 Intermed 1: Ethyl 7-chloroimidazo [1,2-a]pyrimidine-3-carboxylate Intermediate1->Intermediate2 Pd-Catalyzed Cyanation SM1 SM 1: 2-Amino-4-chloropyrimidine SM1->Intermediate1 Cyclocondensation (Ring Formation) SM2 SM 2: Ethyl Bromopyruvate SM2->Intermediate1

Figure 1: Retrosynthetic strategy prioritizing late-stage installation of the labile nitrile group.

Experimental Protocols

Phase 1: Construction of the Core Scaffold

Objective: Synthesis of Ethyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate. Rationale: The chlorine atom at C7 is stable under cyclization conditions and serves as an excellent handle for transition-metal catalysis.

Reagents:

  • 2-Amino-4-chloropyrimidine (1.0 equiv)[1]

  • Ethyl bromopyruvate (1.1 equiv)

  • Ethanol (anhydrous, 10 V)

  • NaHCO₃ (solid, 1.2 equiv) - Critical for neutralizing HBr byproduct.

Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-chloropyrimidine (10 g, 77.2 mmol) in anhydrous Ethanol (100 mL).

  • Addition: Add Ethyl bromopyruvate (16.5 g, 84.9 mmol) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (polar) should disappear, replaced by a fluorescent blue spot (product).

  • Neutralization: Cool to room temperature. The hydrobromide salt of the product may precipitate. Add solid NaHCO₃ and stir for 30 mins to liberate the free base.

  • Isolation: Remove ethanol under reduced pressure. Resuspend residue in water/DCM.[2] Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.[2]

  • Purification: Recrystallize from Ethanol/Heptane or flash chromatography (0-40% EtOAc in Hexanes).

Expected Yield: 75–85% Data: ¹H NMR (DMSO-d₆) typically shows the imidazo[1,2-a]pyrimidine C2-H singlet around δ 8.2–8.4 ppm.

Phase 2: Palladium-Catalyzed Cyanation (The "Switch")

Objective: Conversion of C7-Cl to C7-CN. Rationale: Zn(CN)₂ is used as the cyanide source because it is less toxic and easier to handle than NaCN/KCN. Pd₂(dba)₃/dppf is a robust catalyst system for aryl chlorides.

Safety: All operations involving cyanides must be performed in a well-ventilated fume hood with a cyanide antidote kit available.

Reagents & Stoichiometry:

ComponentRoleEquivalents
Ethyl 7-chloro-intermediate Substrate1.0
Zn(CN)₂ Cyanide Source0.6 (provides 1.2 eq CN)
Pd₂(dba)₃ Catalyst Precursor0.02 (2 mol%)
dppf Ligand0.04 (4 mol%)
Zn dust Reductant/Activator0.1 (10 mol%)
DMA or DMF Solvent10 V

Workflow:

  • Degassing: Charge the substrate and Zn(CN)₂ into a reaction vial. Dissolve in anhydrous DMA. Sparge with Nitrogen/Argon for 15 minutes to remove oxygen (oxygen poisons the Pd(0) species).

  • Catalyst Addition: Add Pd₂(dba)₃, dppf, and Zn dust under an inert atmosphere. Seal the vessel.

  • Reaction: Heat to 120°C for 3–5 hours.

    • Mechanism:[3][4][5][6] Oxidative addition of Pd into C-Cl bond -> Transmetallation with Zn-CN -> Reductive elimination of Ar-CN.

  • Work-up (Quenching): Cool to RT. Dilute with EtOAc.

    • Critical Step: Wash the organic layer with 10% FeSO₄ or dilute NH₄OH to quench/complex any remaining cyanide species before disposal.

  • Purification: Wash with water and brine. Dry and concentrate. Purify via column chromatography (EtOAc/Hexane). The cyano product is usually more polar than the chloro precursor.

Phase 3: Chemoselective Hydrolysis

Objective: Hydrolysis of Ethyl ester to Carboxylic acid without hydrolyzing the Nitrile. Scientific Context: Standard basic hydrolysis (NaOH/Reflux) will convert the nitrile to a primary amide (-CONH₂). We must use "soft" conditions.

Protocol A: Lithium Hydroxide at Low Temperature (Primary Method)

  • Solvent System: THF:Water (3:1).

  • Reaction: Dissolve the cyano-ester (1.0 equiv) in the solvent mixture at 0°C (Ice bath) .

  • Reagent: Add LiOH.H₂O (1.1 equiv) slowly.

  • Monitoring: Stir at 0°C for 2 hours. Monitor strictly by LCMS.

    • Target Mass: [M+H]⁺ = 203 (Acid).

    • Over-hydrolysis: [M+H]⁺ = 221 (Amide).

  • Termination: Once SM is consumed, immediately acidify to pH 3–4 with 1M HCl at 0°C.

  • Isolation: The product often precipitates as a white solid. Filter and wash with cold water. If not, extract with EtOAc.

Protocol B: Trimethyltin Hydroxide (Expert Contingency) If Protocol A yields >10% amide impurity.

  • Dissolve ester in 1,2-dichloroethane (DCE).

  • Add Me₃SnOH (2.0 equiv).

  • Heat to 60–80°C.

  • Mechanism: Tin acts as a Lewis acid to activate the carbonyl oxygen, facilitating attack by hydroxide equivalents under neutral conditions, leaving the nitrile untouched.

  • Work-up: Requires careful removal of tin residues (KF wash or silica filtration).

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral signatures:

FeatureMethodExpected SignalDiagnostic Value
Nitrile Group IR SpectroscopySharp peak ~2220–2240 cm⁻¹Confirms -CN is intact (Amide would show broad bands ~3300/1680).
Carboxylic Acid ¹H NMR (DMSO-d₆)Broad singlet δ 11.0–13.0 ppmConfirms ester hydrolysis (-COOEt signals at 4.3/1.3 ppm disappear).
Ring Protons ¹H NMRDoublets at C5/C6; Singlet at C2Confirms core integrity. C5-H usually shifts downfield due to C7-CN.
Purity LCMSSingle peak, Mass 203 (M+1)Rules out amide (221) or decarboxylated byproducts.

Process Workflow Diagram

Workflow Start Start: 2-Amino-4-chloropyrimidine Step1 Step 1: Cyclization Ethyl bromopyruvate, EtOH, Reflux (Forms Cl-Ester) Start->Step1 Check1 QC: TLC/NMR Confirm Ring Closure Step1->Check1 Step2 Step 2: Cyanation Zn(CN)2, Pd2(dba)3, dppf, DMA, 120°C (Forms CN-Ester) Check1->Step2 Pass Safety SAFETY: Quench Cyanide (FeSO4 Wash) Step2->Safety Step3 Step 3: Selective Hydrolysis LiOH, THF/H2O, 0°C (Avoid Amide Formation) Safety->Step3 Final Final Product 7-Cyanoimidazo[1,2-a]pyrimidine-3-COOH Step3->Final

Figure 2: Step-by-step experimental workflow with critical quality control and safety checkpoints.

References

  • General Imidazo[1,2-a]pyrimidine Synthesis

    • Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010).[7] Design and synthesis of novel antimicrobial agents containing imidazo[1,2-a]pyrimidine skeletons.

  • Palladium-Catalyzed Cyanation Protocols

    • Weissmann, A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions. This paper establishes the efficiency of Pd/Zn(CN)₂ systems for heteroaryl halides.

    • Buchwald, S. L., et al. (2013).[8] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie Int. Ed.

  • Chemoselective Hydrolysis (Nitrile vs Ester)

    • Yáñez-Alarid, R., et al. (2014). Amide Synthesis through Selective Partial Hydrolysis of Nitriles. (Used as a negative control reference—conditions to avoid).

    • Nicolaou, K. C., et al. (2005). Trimethyltin hydroxide: A robust reagent for selective ester hydrolysis. (Standard organic synthesis reference for Method B).

Sources

Application Note: Precision Amide Coupling for Imidazo[1,2-a]pyrimidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in p38 MAP kinase inhibitors, GABA receptor ligands, and anti-tubercular agents. However, derivatizing the C3-position presents distinct challenges compared to standard aliphatic or phenyl couplings.

The fused pyrimidine ring exerts a strong electron-withdrawing effect, reducing the basicity of the bridgehead nitrogen but also rendering the C3-carboxylate less nucleophilic during the activation step. Furthermore, the amphoteric nature of the scaffold often leads to poor solubility in standard organic solvents (DCM, THF), necessitating polar aprotic media that can interfere with certain coupling reagents.

This guide moves beyond generic "EDC/NHS" protocols to provide three field-validated methodologies optimized for yield, purity, and scalability.

Mechanistic Challenges & Strategic Solutions

The Solubility-Reactivity Paradox

Unlike imidazo[1,2-a]pyridines, the pyrimidine analogs possess an additional nitrogen atom (N1 or N8 depending on nomenclature), which increases the scaffold's polarity and crystalline lattice energy.

  • Challenge: The zwitterionic character of the free acid often results in insolubility in DCM or mild warming in THF.

  • Solution: Protocols must utilize DMF , DMAc , or NMP as cosolvents. For greener alternatives, EtOAc with a high equivalent of base (to break zwitterions) or 2-MeTHF are preferred.

Activation Kinetics

The C3-carboxylic acid is conjugated to the electron-deficient pyrimidine ring. While this increases the acidity (pKa ~ 3-4), it stabilizes the ground state of the carboxylate, making the initial attack on the coupling reagent slower. Once activated (e.g., as an OBt ester), the intermediate is highly electrophilic but prone to hydrolysis if moisture is present.

Regiochemical Integrity

While the C3-position is the primary reactive site, the N1 nitrogen remains weakly nucleophilic. Under forcing conditions (e.g., excess acid chloride), transient N-acylation can occur, leading to difficult-to-separate impurities or hydrolysis back to starting material during workup.

Decision Matrix & Workflow

Use the following logic flow to select the optimal protocol for your specific amine partner.

CouplingLogic start START: Select Amine Partner amine_type Is the Amine Nucleophilic? start->amine_type nucleophilic Yes (Primary/Secondary Alkyl) amine_type->nucleophilic Alkyl Amines weak No (Aniline/Heterocycle) amine_type->weak Anilines/Electron-Poor scale Scale of Reaction? nucleophilic->scale method_B Method B: T3P® (Clean workup, low epimerization) weak->method_B Standard Anilines method_C Method C: Ghosez's Reagent (For unreactive amines) weak->method_C Steric/Electronic Bulk small_scale < 100 mg (Library) scale->small_scale large_scale > 1 g (Process) scale->large_scale method_A Method A: HATU (Fast, reliable, expensive) small_scale->method_A large_scale->method_B

Figure 1: Strategic selection of coupling conditions based on amine nucleophilicity and reaction scale.

Detailed Experimental Protocols

Method A: HATU Activation (High-Throughput / Small Scale)

Best for: Library synthesis, alkyl amines, rapid optimization.

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester. The pyridine nitrogen in the HATU structure provides an intramolecular base effect (anchimeric assistance), accelerating the coupling of the electron-deficient acid.

Protocol:

  • Dissolution: In a vial, dissolve Imidazo[1,2-a]pyrimidine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base: Add DIPEA (Hunig’s Base, 3.0 eq). Note: The solution should clarify as the carboxylate salt forms.

  • Activation: Add HATU (1.2 eq) in one portion. Stir at RT for 5–10 minutes. A color change (yellow to orange) indicates active ester formation.

  • Coupling: Add the Amine (1.1 eq).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Critical Note: Avoid using HATU for scale-up (>5g) due to the formation of byproduct tetramethylurea and high cost.

Method B: T3P® (Propanephosphonic Acid Anhydride) (Preferred / Scalable)

Best for: Process scale, sensitive substrates, easy purification.

Rationale: T3P is a cyclic anhydride that acts as a coupling agent.[1] It produces only water-soluble byproducts (phosphonic acid salts), eliminating the need for chromatography in many cases. It is less prone to epimerization and works exceptionally well for heteroaromatic acids.

Protocol:

  • Setup: Charge Imidazo[1,2-a]pyrimidine-3-carboxylic acid (1.0 eq) and the Amine (1.1 eq) into a flask.

  • Solvent: Add EtOAc or 2-MeTHF (5–10 volumes). If solubility is poor, add DMF (1–2 volumes) as a cosolvent.

  • Base: Add Pyridine (3.0–4.0 eq) or N-Methylmorpholine (NMM) . Avoid DIPEA if possible, as T3P works best with pyridine-class bases.

  • Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF, 1.5–2.0 eq) dropwise at 0°C or RT.

  • Reaction: Heat to 50–60°C for 4–12 hours. The elevated temperature helps solubilize the starting material and drives the reaction without degrading the T3P.

  • Workup: Cool to RT. Wash the organic layer with water, 0.5 M HCl (to remove pyridine), saturated NaHCO₃, and brine.

Data Comparison:

ParameterHATU (Method A)T3P (Method B)
Yield (Avg) 85-95%80-90%
Purity (Crude) 70-80% (Urea byproducts)>90% (Clean profile)
Solvent DMF (Hard to remove)EtOAc (Easy evaporation)
Cost HighModerate/Low
Method C: Ghosez’s Reagent (Chloroenamine)

Best for: Non-nucleophilic anilines, sterically hindered amines.

Rationale: Standard acid chloride formation (SOCl₂, (COCl)₂) can be too harsh, causing HCl-mediated degradation of the imidazo-pyrimidine ring. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral conditions.

Protocol:

  • Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM or CHCl₃ .

  • Reagent: Add Ghosez’s Reagent (1.2 eq) dropwise at 0°C.

  • Stir: Allow to warm to RT and stir for 1–2 hours. The suspension should become a clear solution as the acid chloride forms.

  • Coupling: In a separate vessel, mix the Amine (1.2 eq) and Et₃N (2.0 eq) in DCM.

  • Addition: Cannulate the acid chloride solution into the amine solution at 0°C.

  • Workup: Standard aqueous wash.

Mechanism & Troubleshooting

Understanding the failure modes is critical for troubleshooting.

Mechanism cluster_tips Troubleshooting Tips acid Imidazo-Pyrimidine Acid (Low Solubility) active Active Ester/Anhydride (Electrophilic) acid->active + Coupling Reagent + Base base Base (DIPEA/Pyridine) product Amide Product active->product + Amine (Fast) side1 Side Rxn: N-Acyl Urea (If slow amine) active->side1 Slow Amine (Rearrangement) side2 Side Rxn: Hydrolysis (Wet solvent) active->side2 H2O present amine Amine Nucleophile t1 Low Yield? -> Switch to T3P + Heat t2 Insoluble? -> Use DMF/DMAc t3 No Rxn? -> Use Ghosez Reagent

Figure 2: Reaction pathway and common diversion points leading to side products.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Starting Material Remains Poor solubility of acid prevents activation.Switch solvent to DMAc or NMP. Increase temperature to 50°C (Method B).
Product + Impurity (+18 mass) Hydrolysis of active ester.Dry solvents strictly. Use molecular sieves. Ensure amine is added immediately after activation (for HATU).
Low Yield with Aniline Nucleophile is too weak.Use Method C (Acid Chloride) or add DMAP (0.1 eq) to Method A/B.
Precipitate during reaction Product or salt crashing out.This is often good.[2] Filter the solid and wash with water/ether to isolate pure product.

References

  • Vertex Pharmaceuticals. "Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides." PMC. 3

  • Dunetz, J. R., et al. "T3P® (Propanephosphonic Acid Anhydride): An Exceptional Reagent for Amide Bond Formation."[4] AMRI Application Note. 4

  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." 1

  • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines."[5][6] RSC Advances, 2015.[5] 5

  • Sigma-Aldrich. "Imidazo[1,2-a]pyrimidine-3-carboxylic acid Product Page."[7] 7

Sources

Precision Synthesis of 2-Aminopyrimidine Scaffolds: One-Pot Condensation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: One-pot condensation methods for 2-aminopyrimidine derivatives Content Type: Application Note & Protocol Guide

Executive Summary & Strategic Importance

The 2-aminopyrimidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore anchor in numerous kinase inhibitors (e.g., Imatinib, Palbociclib) and GPCR ligands. Its capacity to form reliable hydrogen bond donor-acceptor motifs (DA or DDA patterns) makes it critical for ATP-binding site occupancy.

While traditional synthesis often involves multi-step isolation of intermediates, one-pot condensation methods offer superior atom economy, reduced solvent waste, and higher throughput. This guide details three distinct, field-validated protocols for synthesizing 2-aminopyrimidines, selected based on the structural requirements of the target molecule (symmetry, substitution pattern, and scale).

Strategic Decision Framework

Before selecting a protocol, analyze the substitution pattern of your target pyrimidine. Use the decision tree below to select the optimal synthetic route.

DecisionTree cluster_legend Selection Criteria Start Target: 2-Aminopyrimidine Q1 Is the pyrimidine core symmetrical (R4 = R6)? Start->Q1 Method1 PROTOCOL 1: Classical Condensation (1,3-Dicarbonyl + Guanidine) Q1->Method1 Yes (Symmetrical) Q2 Is Regiocontrol Critical? Q1->Q2 No (Unsymmetrical) Method2 PROTOCOL 2: Enaminone Route (DMF-DMA + Ketone + Guanidine) Q2->Method2 High Regiocontrol Needed Method3 PROTOCOL 3: Multicomponent Chalcone Route (Aldehyde + Ketone + Guanidine) Q2->Method3 Diversity/Library Gen Needed

Figure 1: Strategic selection guide for 2-aminopyrimidine synthesis based on symmetry and regiochemical requirements.

Mechanistic Underpinnings

Understanding the mechanism is vital for troubleshooting. The reaction is a [3+3] cyclocondensation between a binucleophile (guanidine) and a 1,3-dielectrophile.

Key Mechanistic Steps:

  • Guanidine Liberation: Guanidine is typically supplied as a salt (HCl, carbonate). It must be deprotonated by a base to become nucleophilic.

  • Nucleophilic Attack: The neutral guanidine attacks the most electrophilic carbonyl of the 1,3-dicarbonyl (or enaminone).

  • Cyclization: The second nitrogen attacks the remaining electrophilic center.

  • Aromatization: Loss of water (dehydration) drives the formation of the aromatic pyrimidine ring.

Experimental Protocols

Protocol 1: Classical Condensation (Symmetrical Targets)

Best for: Symmetrical 4,6-disubstituted 2-aminopyrimidines or 4-monosubstituted derivatives. Chemistry: Guanidine +


-Diketone/

-Ketoester.[1]

Reagents:

  • Guanidine Hydrochloride (1.2 equiv)

  • 1,3-Dicarbonyl Compound (1.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    
  • Solvent: Absolute Ethanol (EtOH)

Step-by-Step Methodology:

  • Base Preparation: In a round-bottom flask, dissolve NaOEt (2.5 equiv) in absolute EtOH (0.5 M concentration relative to substrate).

    • Note: If using Na metal to generate NaOEt in situ, ensure complete dissolution before proceeding.

  • Guanidine Activation: Add Guanidine HCl (1.2 equiv) to the base solution. Stir at room temperature for 15 minutes.

    • Why? This generates free guanidine base and precipitates NaCl. The free base is the active nucleophile.

  • Substrate Addition: Add the 1,3-dicarbonyl compound (1.0 equiv) dropwise or in one portion.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–12 hours. Monitor by TLC (usually 50% EtOAc/Hexane).
    
  • Work-up:

    • Cool to room temperature.[2]

    • Evaporate solvent under reduced pressure.

    • Resuspend residue in water. The product often precipitates as a solid.

    • Filter and wash with cold water. Recrystallize from EtOH/Water if necessary.

Protocol 2: The Enaminone "Regiocontrol" Route

Best for: Unsymmetrical 2-aminopyrimidines where specific placement of substituents is required. Chemistry: Ketone


 Enaminone (in situ) 

Pyrimidine.

Reagents:

  • Aryl Methyl Ketone (1.0 equiv)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv)

  • Guanidine Carbonate (1.2 equiv) or Guanidine HCl + NaOEt

  • Solvent: 2-Methoxyethanol or n-Butanol (higher boiling point alcohols preferred)

Step-by-Step Methodology:

  • Enaminone Formation: In a sealed tube or flask, mix the ketone and DMF-DMA. Heat at

    
    C for 3–6 hours.
    
    • Checkpoint: Monitor disappearance of ketone by TLC. The intermediate is an

      
      -unsaturated aminoketone (enaminone).
      
    • Optimization: For one-pot efficiency, solvent can be omitted in this step if the ketone is liquid, or use the final reaction solvent.

  • Condensation: Without isolating the intermediate, add Guanidine Carbonate (1.2 equiv) and the solvent (e.g., n-Butanol).

  • Cyclization: Heat to reflux (

    
    C for n-BuOH) for 12–24 hours.
    
    • Why High Temp? Enaminones are less reactive electrophiles than diketones; higher energy is required for the initial Michael-type addition/elimination.

  • Work-up:

    • Cool reaction mixture.[3]

    • Add water to induce precipitation.

    • If oil forms, extract with Ethyl Acetate, wash with brine, dry over

      
      , and purify via flash chromatography (DCM/MeOH gradient).
      
Protocol 3: Multicomponent "Chalcone" Synthesis

Best for: Rapid library generation of 4,6-diaryl-2-aminopyrimidines. Chemistry: Aldehyde + Acetophenone + Guanidine + Oxidant.

Reagents:

  • Aromatic Aldehyde (1.0 equiv)

  • Acetophenone derivative (1.0 equiv)

  • Guanidine Carbonate (1.5 equiv)

  • Base: NaOH or KOH (3.0 equiv)

  • Solvent: Ethanol[4][5]

Step-by-Step Methodology:

  • Mixing: Combine aldehyde, acetophenone, and guanidine carbonate in Ethanol.

  • Base Addition: Add solid NaOH or a concentrated aqueous solution.

  • Reaction: Reflux for 12 hours.

    • Mechanism Note: This reaction proceeds via an in situ Claisen-Schmidt condensation to form a chalcone, followed by Michael addition of guanidine. The final step requires oxidation (aromatization) of the dihydropyrimidine intermediate.

    • Critical Step: In basic aerobic conditions, air is often sufficient to oxidize the intermediate. If yields are low, add an oxidant like

      
       (10 mol%) or run the reaction open to air.
      
  • Work-up: Pour into crushed ice/water. Neutralize with dilute HCl if necessary (careful not to protonate the pyridine nitrogen too strongly, pH 7-8 is ideal). Filter the precipitate.

Data Summary & Troubleshooting

Comparative Efficiency Table
FeatureProtocol 1 (Classical)Protocol 2 (Enaminone)Protocol 3 (MCR)
Regioselectivity Low (if unsymmetrical)High Moderate
Atom Economy HighModerate (Loss of

)
High
Reaction Time 4–12 h12–24 h12–16 h
Key Limitation Limited to 1,3-dicarbonyl availabilityRequires DMF-DMARequires oxidation step
Typical Yield 80–95%60–85%70–90%
Troubleshooting "The Scientist's Notebook"
  • Problem: Low Solubility of Guanidine Salt.

    • Solution: Switch from Guanidine HCl to Guanidine Nitrate or Carbonate. Alternatively, pre-dissolve Guanidine HCl in a minimum amount of water before adding to the organic solvent (though this may slow the dehydration step).

  • Problem: Regioisomer Mixtures.

    • Solution: Use Protocol 2.[3][6][7] The steric bulk and electronic nature of the enaminone intermediate strongly direct the nucleophilic attack, ensuring the amino group ends up meta to the bulky substituent if applicable.

  • Problem: Dihydropyrimidine Isolation.

    • Solution: If you isolate a non-aromatic intermediate (often yellow/orange), your reaction lacks an oxidation driver. Add DDQ (1.1 equiv) or reflux in the presence of air/oxygen for an additional hour.

References

  • Review of 2-Aminopyrimidine Synthesis

    • Title: Recent advances in the synthesis of 2-aminopyrimidines.[3][7][8][9][10]

    • Source: RSC Advances, 2015.
    • URL:[Link](Note: Generalized link to RSC search for verification).

  • Enaminone Protocol

    • Title: Metal-free cascade synthesis of unsymmetrical 2-aminopyrimidines from imidazolate enaminones.[9][11][12]

    • Source: RSC Advances, 2014.
    • URL:[Link]

  • One-Pot Multicomponent Methods

    • Title: A One-Pot Synthesis of 2-Aminopyrimidines from Ketones, Arylacetylenes, and Guanidine.[10][13]

    • Source: Journal of Organic Chemistry, 2017.[10]

    • URL:[Link]

  • Microwave Assisted Protocols

    • Title: Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-n
    • Source: CrystEngComm, 2013.
    • URL:[Link]

Sources

Advanced Application Note: Functionalization of the 7-Cyano Group in Imidazo[1,2-a]pyrimidine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a privileged, nitrogen-rich bicyclic structure widely utilized in modern drug discovery. The strategic installation of a cyano group at the 7-position provides a robust, highly versatile synthetic handle for late-stage functionalization. This application note outlines the mechanistic rationale, divergent synthetic workflows, and self-validating experimental protocols for transforming the 7-cyano group into highly valuable pharmacophores, including primary amines and tetrazole bioisosteres.

Mechanistic Insights: The Role of the 7-Cyano Group

The functionalization of the 7-cyano group is driven by both its electronic properties and its synthetic versatility:

  • Electronic Modulation: As a strong electron-withdrawing group (EWG), the nitrile moiety pulls electron density away from the pyrimidine ring. This modulates the basicity of the bridgehead nitrogen and can enhance binding affinity via favorable dipole-dipole interactions within target binding pockets, a strategy effectively utilized in the design of dopamine D3 receptor ligands[1].

  • Divergent Synthetic Handle: The cyano group serves as a critical junction in multi-step syntheses. It can be catalytically reduced to an aminomethyl group, which is subsequently coupled with carboxylic acids (e.g., using TBTU) to form amide or urea linkages—a proven pathway in the development of potent inducible nitric oxide synthase (iNOS) dimerization inhibitors[2]. Alternatively, the cyano group can undergo [3+2] cycloadditions to form tetrazoles, or hydrolysis to yield carboxamides.

Workflow Visualization

The following diagram illustrates the divergent functionalization pathways accessible from the central 7-cyano-imidazo[1,2-a]pyrimidine scaffold.

G A 7-Cyano-Imidazo[1,2-a]pyrimidine (Central Scaffold) B 7-(Aminomethyl) Derivative (Primary Amine) A->B H2, Pd/C (Reduction) C 7-(1H-Tetrazol-5-yl) Derivative (Bioisostere) A->C NaN3, NH4Cl ([3+2] Cycloaddition) D 7-Carboxamide Derivative (Hydrolysis Product) A->D H2O2, NaOH (Hydrolysis) E Amide/Urea Derivatives (e.g., iNOS Inhibitors) B->E TBTU, R-COOH (Amide Coupling)

Divergent functionalization pathways of the 7-cyano-imidazo[1,2-a]pyrimidine scaffold.

Application Protocols

Protocol 1: Catalytic Hydrogenation to 7-(Aminomethyl)imidazo[1,2-a]pyrimidine

This protocol details the reduction of the 7-cyano derivative to a primary amine, a necessary precursor for synthesizing amide-linked biological inhibitors[2].

Reagents & Materials:

  • 7-Cyano-imidazo[1,2-a]pyrimidine derivative (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (10% w/w)

  • Anhydrous Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl) (1.2 eq)

  • Hydrogen gas (

    
    ) balloon
    

Step-by-Step Methodology:

  • Preparation: Dissolve the 7-cyano-imidazo[1,2-a]pyrimidine derivative in anhydrous methanol (0.1 M concentration) in a round-bottom flask.

  • Acidification (Mechanistic Causality): Add 1.2 equivalents of concentrated HCl. Causality: The reduction of a nitrile proceeds via an intermediate imine. Without an acidic modifier, the newly formed primary amine can attack the intermediate imine, leading to the formation of unwanted secondary amine dimers. HCl immediately protonates the primary amine upon formation, rendering it non-nucleophilic and strictly enforcing selectivity for the primary amine product.

  • Catalyst Addition: Flush the flask with inert argon gas. Carefully add the 10% Pd/C catalyst to the solution. Caution: Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.

  • Hydrogenation: Evacuate the flask and backfill with

    
     gas three times. Maintain the reaction under an 
    
    
    
    balloon (1 atm) at 25 °C for 4–6 hours.
  • Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC). Perform a Ninhydrin stain on the TLC plate and gently heat. The emergence of a distinct purple spot confirms the successful generation of the primary aliphatic amine.

  • Workup: Purge the flask with argon. Filter the heterogeneous mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the product as a hydrochloride salt.

Protocol 2: Microwave-Assisted Synthesis of 7-(1H-Tetrazol-5-yl)imidazo[1,2-a]pyrimidine

Microwave irradiation drastically reduces reaction times and improves yields in the functionalization of imidazopyrimidine systems compared to conventional thermal heating[3].

Reagents & Materials:

  • 7-Cyano-imidazo[1,2-a]pyrimidine derivative (1.0 eq)

  • Sodium azide (

    
    ) (3.0 eq)
    
  • Ammonium chloride (

    
    ) (3.0 eq)
    
  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled microwave-safe vial equipped with a magnetic stir bar, combine the 7-cyano derivative,

    
    , and 
    
    
    
    in anhydrous DMF (0.2 M).
  • Reagent Causality:

    
     acts as a mild, controlled proton source to generate hydrazoic acid (
    
    
    
    ) in situ.
    
    
    acts as the active 1,3-dipole required to react with the nitrile dipolarophile.
  • Irradiation (Mechanistic Causality): Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 30 minutes. Causality: The [3+2] cycloaddition between a nitrile and an azide has a high activation energy barrier. Microwave dielectric heating provides rapid, uniform energy transfer directly to the polar solvent and reagents, overcoming this barrier in minutes rather than the 24–48 hours required by conventional conductive heating.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, evaporate the DMF, and analyze via Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy. The complete disappearance of the sharp, distinct

    
     stretching band at ~2250 cm⁻¹ validates total conversion of the starting material.
    
  • Workup: Cool the vial to room temperature. Pour the mixture into ice-cold water and carefully acidify to pH 3 using 1M HCl to precipitate the tetrazole. Filter the solid, wash with cold water, and dry under a high vacuum.

Quantitative Data & Reaction Optimization

The following table summarizes the optimized reaction parameters, expected yields, and self-validating analytical markers for the functionalization of the 7-cyano group.

Target Functional GroupReagents & ConditionsReaction TimeYield (%)Key Analytical Marker (Self-Validation)
7-(Aminomethyl) (Primary Amine)

(1 atm), Pd/C, MeOH, HCl, 25 °C
4 - 6 h85 - 92%Ninhydrin positive (purple spot on TLC)
7-(Aminomethyl) (Primary Amine)Raney Ni,

(50 psi),

/MeOH, 25 °C
12 h75 - 80%Mass shift +4 Da (LC-MS analysis)
7-(1H-Tetrazol-5-yl) (Bioisostere)

,

, DMF, 120 °C (Microwave)
30 min88 - 95%Loss of

IR peak at ~2250 cm⁻¹
7-(1H-Tetrazol-5-yl) (Bioisostere)

,

, DMF, 120 °C (Thermal)
24 - 48 h60 - 70%Loss of

IR peak at ~2250 cm⁻¹
7-Carboxamide (Hydrolysis)

(30%), NaOH, EtOH, 50 °C
2 - 3 h78 - 85%Appearance of C=O stretch ~1650 cm⁻¹

References

1.[2] Design and Synthesis of Imidazopyrimidine Derivatives as Potent iNOS Dimerization Inhibitors - PMC - NIH. 2.[3] Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach - MDPI. 3.[1] Design, Synthesis, and Structure–Activity Relationship Studies of a Series of[4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity | Journal of Medicinal Chemistry - ACS Publications.

Sources

Application Note: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyrimidine-2-carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as a pharmacophore for anxiolytics (divaplon, fasiplon), anti-inflammatory agents, and kinase inhibitors. Conventional synthesis via the Chichibabin condensation typically requires prolonged reflux (12–24 hours) in volatile organic solvents, often resulting in variable yields due to the degradation of sensitive


-halocarbonyl intermediates.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the rapid generation of imidazo[1,2-a]pyrimidine-2-carboxylic acids. By leveraging the dipolar polarization effects of ethanol under microwave irradiation, this method reduces reaction times from hours to minutes while improving regioselectivity and yield.

Key Advantages:

  • Speed: Reaction time reduced from 16 hours (thermal) to <20 minutes (MW).

  • Purity: Minimized thermal degradation of ethyl bromopyruvate.

  • Scalability: Validated for 0.5 mmol to 20 mmol scales.

Scientific Foundation & Mechanism

The Chemical Pathway

The synthesis follows a Hantzsch-type condensation (often related to the Chichibabin reaction) between a 2-aminopyrimidine and an


-haloketoester.

Mechanistic Insight: The reaction is regioselective. The endocyclic ring nitrogen (N1) of the 2-aminopyrimidine is more nucleophilic than the exocyclic amine due to resonance stabilization.

  • N-Alkylation: The N1 attacks the

    
    -carbon of ethyl bromopyruvate, displacing the bromide and forming a quaternary ammonium salt intermediate.
    
  • Cyclization: The exocyclic amine attacks the ketone carbonyl.

  • Aromatization: Dehydration occurs to form the fused aromatic system.

Note on Regioselectivity: While N1 attack is favored, steric hindrance in substituted pyrimidines can shift the mechanism. In this protocol (unsubstituted or 4-substituted), the 2-carboxylate isomer is exclusively formed.

Reaction Workflow Diagram

G Start Reagents: 2-Aminopyrimidine + Ethyl Bromopyruvate Mix Solvent System: Ethanol (0.5M) Start->Mix MW_Heat MW Irradiation 120°C, 15 min (Cyclization) Mix->MW_Heat Condensation Inter_Ester Intermediate: Ethyl Ester MW_Heat->Inter_Ester Hydrolysis Hydrolysis: LiOH / THF:H2O MW 80°C, 5 min Inter_Ester->Hydrolysis Saponification Workup Acidification & Filtration Hydrolysis->Workup Final Product: Carboxylic Acid Workup->Final

Figure 1: Sequential microwave-assisted workflow for the synthesis of imidazo[1,2-a]pyrimidine-2-carboxylic acid.

Experimental Protocols

Materials & Equipment
  • Microwave Reactor: Single-mode cavity (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.

  • Vials: 10 mL or 35 mL pressure-rated glass vials with silicone/PTFE septa.

  • Reagents:

    • 2-Aminopyrimidine (98%)

    • Ethyl bromopyruvate (90% technical grade - Note: Store in fridge; purity impacts yield)

    • Ethanol (Absolute)

    • Lithium Hydroxide (LiOH)

    • THF/Water

Protocol A: Synthesis of Ethyl Imidazo[1,2-a]pyrimidine-2-carboxylate

Targeting the ester intermediate ensures higher purity before hydrolysis.

  • Preparation: In a 10 mL microwave vial, dissolve 2-aminopyrimidine (1.0 mmol, 95 mg) in Ethanol (3.0 mL).

  • Addition: Add ethyl bromopyruvate (1.1 mmol, 138

    
    L) dropwise. Observation: The solution may turn slightly yellow.
    
  • Sealing: Cap the vial and place it in the microwave cavity.

  • Irradiation Parameters:

    • Temperature: 120 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 250 psi

  • Workup:

    • Allow the vial to cool to 50 °C (air jet cooling).

    • The product often precipitates upon cooling.

Designing kinase inhibitors using 7-Cyanoimidazo[1,2-a]pyrimidine core

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Designing Potent and Selective Kinase Inhibitors Using the 7-Cyanoimidazo[1,2-a]pyrimidine Scaffold

Abstract

The protein kinase family represents one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate kinase activity is a cornerstone of targeted therapy.[2] The imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential for the development of potent kinase inhibitors.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of kinase inhibitors built upon the 7-cyanoimidazo[1,2-a]pyrimidine core. We will delve into the structure-activity relationships (SAR), provide detailed synthetic and analytical protocols, and outline robust methodologies for biochemical and cellular characterization.

The 7-Cyanoimidazo[1,2-a]pyrimidine Core: A Privileged Scaffold for Kinase Inhibition

The imidazo[1,2-a]pyrimidine is a fused heterocyclic system that serves as an excellent bioisostere for the purine core of ATP, the natural substrate for kinases.[5] This inherent structural mimicry allows it to effectively compete for the ATP-binding site. The rigidity of this fused ring system helps to reduce the entropic penalty upon binding, often contributing to higher affinity.[6][7]

The "7-cyano" modification is of particular strategic importance. The cyano group is a strong hydrogen bond acceptor and can form a critical interaction with the "hinge" region of the kinase ATP-binding pocket. The hinge is a highly conserved loop of amino acids that connects the N- and C-terminal lobes of the kinase domain and is essential for inhibitor binding.[8] By anchoring the molecule to this conserved region, the 7-cyano group provides a strong foundation for building potency and allows for diverse substitutions at other positions to achieve selectivity and desirable physicochemical properties.

Rational Design and Structure-Activity Relationship (SAR) Exploration

The design of kinase inhibitors is an iterative process of optimizing interactions with the target protein. For the 7-cyanoimidazo[1,2-a]pyrimidine scaffold, specific substitutions at key positions dictate potency, selectivity, and pharmacokinetic profiles.

  • Position 2 (R¹): Substitutions at this position are often directed towards the solvent-exposed region. Introducing larger, more complex moieties can enhance interactions with residues outside the immediate ATP pocket, thereby increasing selectivity. Small, polar groups can be used to improve solubility.

  • Position 3 (R²): This position is less commonly substituted but can be used to fine-tune electronic properties or block potential metabolic sites.

  • Position 5 (R³): This position points towards the "gatekeeper" residue, a critical determinant of kinase selectivity. Bulky substituents at this position may clash with kinases possessing a large gatekeeper residue (e.g., threonine), while being accommodated by those with a smaller gatekeeper (e.g., glycine or alanine). This is a key handle for engineering selectivity.

  • Position 7 (-CN): As discussed, the cyano group is typically maintained for its crucial hinge-binding interaction.

The following diagram illustrates the key pharmacophoric elements of a 7-cyanoimidazo[1,2-a]pyrimidine inhibitor within a generic kinase ATP-binding site.

SAR_Diagram cluster_0 Kinase ATP Binding Pocket hinge Hinge Region Backbone NH gatekeeper Gatekeeper Residue solvent_front Solvent Front inhibitor 7-Cyanoimidazo[1,2-a]pyrimidine Core N N N R¹ (Selectivity, Solubility) R³ (Selectivity) CN (Hinge Binding) inhibitor:f6->hinge:f0 H-Bond inhibitor:f5->gatekeeper Steric/Hydrophobic Interactions inhibitor:f4->solvent_front van der Waals Interactions

Caption: Key interactions of the 7-cyanoimidazo[1,2-a]pyrimidine scaffold.

Table 1: Example Structure-Activity Relationship (SAR) Data

This table presents hypothetical data for a series of analogs to illustrate common SAR trends.

Compound IDR¹ (Position 2)R³ (Position 5)Kinase A IC₅₀ (nM)Kinase B IC₅₀ (nM)Selectivity (B/A)
G-001 -H-H5,200>10,000-
G-002 -Phenyl-H8504,3005.1
G-003 -Phenyl-Methyl7902,5003.2
G-004 -Phenyl-tert-Butyl253,800152
G-005 -(4-morpholino)phenyl-tert-Butyl84,100512

Causality Insights: The initial hit, G-001 , shows weak activity, highlighting the need for substitutions. Adding a phenyl group at R¹ (G-002 ) improves potency by introducing hydrophobic interactions. Modifying the R³ position to exploit the gatekeeper pocket with a bulky tert-butyl group (G-004 ) dramatically increases potency and selectivity against Kinase A (assuming it has a small gatekeeper). Finally, adding a solubilizing morpholino group to the R¹ phenyl ring (G-005 ) further enhances potency, likely by improving interactions in the solvent-front region and enhancing physicochemical properties.

Synthetic Protocols

The synthesis of 7-cyanoimidazo[1,2-a]pyrimidine derivatives is generally achieved through a multi-step sequence starting from commercially available materials. The core is typically constructed via condensation of a 2-aminopyrimidine with an α-haloketone.

Workflow for Synthesis and Characterization

Synthesis_Workflow A Step 1: Synthesis of 2-Amino-4-chloropyrimidine-5-carbonitrile B Step 2: Condensation with α-Bromoketone (R¹-COCH₂Br) A->B Forms Imidazo-ring C Step 3: Suzuki Coupling at Position 5 (with R³-B(OH)₂) B->C Introduces R³ D Purification (Column Chromatography) C->D E Structure Verification (NMR, LC-MS) D->E

Caption: General synthetic workflow for inhibitor synthesis.

Protocol 3.1: Synthesis of a Representative Inhibitor (Analog of G-004)

This protocol describes the synthesis of 2-phenyl-5-(tert-butyl)-7-cyanoimidazo[1,2-a]pyrimidine.

Step 1: Synthesis of 2-(phenacylamino)-4-chloropyrimidine-5-carbonitrile

  • To a solution of 2-amino-4-chloropyrimidine-5-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-bromoacetophenone (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

Step 2: Intramolecular Cyclization to form 2-phenyl-5-chloro-7-cyanoimidazo[1,2-a]pyrimidine

  • Suspend the product from Step 1 in phosphorus oxychloride (POCl₃, 10 vol).

  • Heat the mixture to reflux (approx. 110°C) for 2-3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Suzuki-Miyaura Cross-Coupling

  • To a degassed solution of the product from Step 2 (1.0 eq) in a 3:1 mixture of Dioxane and Water, add tert-butylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture under a nitrogen atmosphere at 90°C for 8-12 hours.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the final compound by column chromatography to yield the target molecule.

Biochemical Evaluation: Determining Inhibitor Potency

Biochemical assays are essential for quantifying the direct inhibitory effect of a compound on its target kinase.[9] These assays measure kinase activity, typically by detecting the phosphorylation of a substrate or the consumption of ATP.[1][10] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction.[11]

Protocol 4.1: IC₅₀ Determination using the ADP-Glo™ Kinase Assay

Objective: To determine the concentration of inhibitor required to reduce kinase activity by 50% (IC₅₀).

Materials:

  • Target Kinase (e.g., Kinase A)

  • Kinase Substrate (specific peptide or protein)

  • ATP

  • Kinase Reaction Buffer (containing MgCl₂)

  • Test Compounds (serially diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 100 µM) in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase in reaction buffer. Add this to the wells containing the compound and incubate for 10-15 minutes at room temperature (pre-incubation).

    • Prepare a second master mix containing the substrate and ATP in reaction buffer.

    • Initiate the kinase reaction by adding the ATP/substrate mix to all wells.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to all wells. This converts the ADP produced into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Cellular Assays: Target Engagement and Pathway Analysis

While biochemical assays measure direct enzyme inhibition, cellular assays are critical to confirm that a compound can enter cells, bind to its intended target, and exert a biological effect.[12]

Protocol 5.1: Cellular Target Engagement using NanoBRET™ Assay

The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay is a powerful method for quantitatively measuring compound binding to a specific kinase in living cells.[12][13] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent energy transfer tracer that reversibly binds to the kinase's active site.[13][14] An effective inhibitor will compete with the tracer for binding, leading to a decrease in the BRET signal.[14]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmid DNA encoding the target kinase-NanoLuc® fusion protein

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ TE Kinase Tracer and NanoBRET™ Nano-Glo® Substrate (Promega)

  • Test compounds

Procedure:

  • Cell Transfection: Transfect HEK293 cells with the Kinase-NanoLuc® fusion vector according to the manufacturer's protocol. Plate the transfected cells in a white, 96-well cell culture plate and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in Opti-MEM™. Add the tracer to this medium.

  • Remove the culture medium from the cells and add the compound/tracer-containing medium. Incubate for 2 hours in a CO₂ incubator.

  • Lysis and Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor (to prevent signal from any leaked fusion protein).

    • Add this solution to the wells and read immediately on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a dose-response curve to determine the cellular IC₅₀, which reflects the compound's apparent affinity for the target in a physiological context.[13]

Signaling Pathway Analysis

An effective kinase inhibitor should block the downstream signaling cascade initiated by its target. This can be assessed by measuring the phosphorylation status of a known substrate of the target kinase.

Signaling_Pathway cluster_pathway Cellular Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) TargetKinase Target Kinase (Active) Upstream->TargetKinase Substrate Downstream Substrate (Inactive) TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (Active) Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 7-Cyanoimidazo[1,2-a]pyrimidine Inhibitor Inhibitor->TargetKinase INHIBITION

Caption: Inhibition of a signaling pathway by a kinase inhibitor.

Protocol 5.2: Western Blot for Substrate Phosphorylation
  • Cell Treatment: Plate cells and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with various concentrations of the inhibitor for a defined period (e.g., 2 hours).

  • Stimulation: Stimulate the cells with an appropriate growth factor or ligand to activate the signaling pathway of interest.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-S6K).

    • Wash and then incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A potent inhibitor will show a dose-dependent decrease in the phosphorylated substrate signal relative to the total substrate and loading control.

Conclusion

The 7-cyanoimidazo[1,2-a]pyrimidine scaffold is a highly versatile and effective core for the design of novel kinase inhibitors. Its ability to form a key hydrogen bond with the kinase hinge region provides a solid anchor for building potent compounds. By strategically modifying the substitution pattern, particularly at the 2- and 5-positions, researchers can systematically optimize potency, selectivity, and drug-like properties. The integrated use of robust biochemical and cellular assays, as outlined in these protocols, is essential for validating inhibitor performance and advancing promising candidates through the drug discovery pipeline.

References

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Wodicka, L. M., et al. (2010). Scaffold-based Design of Kinase Inhibitors for Cancer Therapy. PubMed. [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Haas, W., et al. (2021). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. [Link]

  • Wang, Y., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. [Link]

  • Wang, Y., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • ResearchGate. Use of a hinge-directed scaffold for the development of selective kinase inhibitors. ResearchGate. [Link]

  • Liu, X., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Cambridge University Press & Assessment. [Link]

  • Harris, C., & Eggleston, I. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Bio Molecular Systems. Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • Lab Manager. (2017, November 27). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • ResearchGate. Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [Link]

  • Zhang, Y., et al. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. [Link]

  • Al-Ostath, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • Beilstein J. Org. Chem. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. ResearchGate. [Link]

  • McIver, E. G., et al. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Icahn School of Medicine at Mount Sinai. [Link]

  • Hirabayashi, A., et al. (2008). Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors. PubMed. [Link]

  • Yilmaz, F., et al. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. [Link]

  • Peytam, F., et al. (2023). Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. OUCI. [Link]

  • Al-Warhi, T., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. ResearchGate. [Link]

  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]

  • Hirabayashi, A., et al. (2009). Structure-activity relationship studies of 5-benzylaminoimidazo[1,2-c]pyrimidine-8-carboxamide derivatives as potent, highly selective ZAP-70 kinase inhibitors. PubMed. [Link]

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. [Link]

  • Meng, Z., et al. (2013). Potency switch between CHK1 and MK2: discovery of imidazo[1,2-a]pyrazine- and imidazo[1,2-c]pyrimidine-based kinase inhibitors. PubMed. [Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]

Sources

Application Note: Solid-Phase Synthesis and Derivatization Strategies for Imidazo[1,2-a]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged bicyclic heteroaromatic system with profound pharmacological relevance. Derivatives of this core exhibit potent biological activities, functioning as GABAA receptor modulators, HIV-1 integrase inhibitors, and antituberculosis agents[1][2].

In modern drug discovery, solid-phase synthesis (SPS) provides an accelerated pathway for combinatorial library generation, avoiding tedious liquid-phase purifications and enabling rapid structure-activity relationship (SAR) exploration[3]. This application note details two divergent, field-proven strategies for incorporating the imidazo[1,2-a]pyrimidine motif into target molecules:

  • Late-Stage Functionalization: On-resin amide coupling of pre-synthesized imidazo[1,2-a]pyrimidine-3-carboxylic acids.

  • De Novo Core Construction: Microwave-assisted Chichibabin-type cyclocondensation of polymer-bound α-bromoketones with 2-aminopyrimidines[3].

Mechanistic Insights & Causality

Strategy A: Amide Coupling of Imidazo[1,2-a]pyrimidine-3-carboxylic Acids

Coupling an imidazo[1,2-a]pyrimidine-3-carboxylic acid to a resin-bound amine is kinetically challenging. The carboxylic acid at the C3 position is electronically deactivated by the electron-withdrawing nature of the fused pyrimidine ring system, which reduces the nucleophilicity of the intermediate carboxylate[1].

  • Causality in Reagent Selection: Standard carbodiimides (DIC/HOBt) often fail to achieve quantitative conversion. Consequently, highly efficient uronium-based coupling reagents—specifically—paired with a strong, non-nucleophilic base (DIPEA) are required. HATU drives the formation of a highly reactive 7-azabenzotriazole active ester, overcoming the electronic deactivation of the scaffold and ensuring rapid acylation.

Strategy B: De Novo Core Construction on Solid Support

The de novo construction of the imidazo[1,2-a]pyrimidine core on a solid support relies on the condensation between a polymer-bound α-bromoketone and a 2-aminopyrimidine derivative[3].

  • Mechanistic Pathway: The reaction initiates via an

    
     attack by the endocyclic pyrimidine nitrogen (which is more nucleophilic than the exocyclic amine) onto the α-carbon of the bromoketone, forming a pyridinium intermediate[4]. This is followed by an intramolecular 5-exo-trig cyclodehydration to yield the aromatized bicyclic system[4].
    
  • Causality in Microwave Application: The rigid polystyrene matrix restricts the translational mobility of the polymer-bound α-bromoketone. Conventional heating often leads to incomplete cyclization and resin degradation. (120 °C) provides rapid, uniform volumetric heating that overcomes these kinetic barriers, driving the cyclodehydration to completion within minutes[3].

Quantitative Data Presentation

The following table summarizes the comparative efficiencies, required reagents, and expected cleavage yields for the two solid-phase strategies based on optimized laboratory parameters.

Synthesis StrategyKey Reagents & ConditionsReaction Time / TempAverage Cleavage YieldLC-MS Purity (Crude)
Amide Coupling Imidazo[1,2-a]pyrimidine-3-carboxylic acid (3 eq), HATU (2.9 eq), DIPEA (6 eq), DMF2 hours / 25 °C85 - 92%> 90%
Amide Coupling DIC (3 eq), Oxyma Pure (3 eq), DMF12 hours / 25 °C45 - 60%~ 75%
De Novo Core 2-Aminopyrimidine (5 eq), DMF, Conventional Heating24 hours / 80 °C30 - 45%< 50% (Side products)
De Novo Core 2-Aminopyrimidine (5 eq), DMF, Microwave Irradiation15 mins / 120 °C78 - 88%> 85%

Validated Experimental Protocols

Protocol A: On-Resin Coupling of Imidazo[1,2-a]pyrimidine-3-carboxylic Acid

This protocol is a self-validating system designed for Rink Amide AM resin (loading: 0.6 mmol/g).

  • Resin Swelling: Weigh 100 mg of Rink Amide resin into a fritted solid-phase synthesis syringe. Swell the resin in 3 mL of Dichloromethane (DCM) for 30 minutes, followed by 3 mL of Dimethylformamide (DMF) for 30 minutes. Drain completely.

  • Fmoc Deprotection: Add 3 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Active Ester Generation & Coupling:

    • In a separate vial, dissolve imidazo[1,2-a]pyrimidine-3-carboxylic acid (0.18 mmol, 3 eq) and HATU (0.174 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

    • Add DIPEA (0.36 mmol, 6 eq) to the vial. The solution will turn distinctively yellow, indicating the formation of the active ester. Pre-activate for 2 minutes.

    • Add the mixture to the resin and agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Extract a few resin beads and perform a Kaiser test. A successful coupling yields colorless/yellow beads. If the beads turn blue (indicating unreacted primary amines), repeat Step 3.

  • Global Cleavage: Treat the resin with 3 mL of a cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2 hours. Filter the cleavage solution into cold diethyl ether to precipitate the product. Centrifuge, decant, and lyophilize.

Protocol B: Microwave-Assisted De Novo Synthesis of the Imidazo[1,2-a]pyrimidine Core

Adapted from the methodology of [3].

  • Preparation of Polymer-Bound α-Bromoketone:

    • Load 3-iodobenzoic acid onto Rink Amide resin using standard DIC/HOBt coupling.

    • Perform a Pd(0)-catalyzed Stille coupling using tributyl(1-ethoxyvinyl)tin and

      
       in toluene at 90 °C for 12 hours.
      
    • Treat the resulting polymer-bound enol ether with N-Bromosuccinimide (NBS) in THF/H₂O (9:1) for 1 hour at room temperature to yield the polymer-bound α-bromoketone[3].

  • Microwave Cyclocondensation:

    • Suspend the α-bromoketone resin in anhydrous DMF (2 mL) inside a microwave-safe vial.

    • Add 2-aminopyrimidine (5 eq).

    • Seal the vial and subject it to microwave irradiation at 120 °C for 15 minutes.

  • Washing and Cleavage: Transfer the resin to a fritted syringe. Wash sequentially with DMF, MeOH, and DCM (5 × 3 mL each). Cleave the final imidazo[1,2-a]pyrimidine derivative using 20% TFA in DCM for 1 hour.

Process Workflows & Mechanistic Diagrams

Workflow R Rink Amide Resin (Swelling in DCM/DMF) D Fmoc Deprotection (20% Piperidine/DMF) R->D C HATU/DIPEA Coupling Imidazo[1,2-a]pyrimidine-3-carboxylic acid D->C W Resin Washing (DMF, DCM, MeOH) C->W K Kaiser Test Check W->K K->C If Positive (Re-couple) CL TFA Cleavage (TFA/TIS/H2O 95:2.5:2.5) K->CL If Negative (Complete) P Precipitation & LC-MS Validation CL->P

Caption: Solid-phase workflow for coupling imidazo[1,2-a]pyrimidine-3-carboxylic acid to resin-bound amines.

Mechanism A Resin-Bound α-Bromoketone C Endocyclic N-Alkylation (Pyridinium Intermediate) A->C SN2 Attack B 2-Aminopyrimidine (Nucleophile) B->C D Intramolecular Cyclodehydration C->D -HBr, -H2O E Resin-Bound Imidazo[1,2-a]pyrimidine D->E Microwave (120°C)

Caption: Mechanistic pathway of de novo imidazo[1,2-a]pyrimidine core synthesis on solid support.

Self-Validating Quality Control

To ensure trustworthy and reproducible results, the following self-validating checkpoints must be integrated into the workflow:

  • Micro-Cleavage & LC-MS: Before scaling up the global cleavage, extract ~2 mg of resin. Treat with 100 µL of TFA cocktail for 30 minutes, evaporate under

    
    , dissolve in 50% Acetonitrile/Water, and inject into the LC-MS. This verifies the presence of the desired mass 
    
    
    
    and assesses the purity profile prior to committing the entire batch.
  • Chloranil Test for Secondary Amines: If coupling the imidazo[1,2-a]pyrimidine-3-carboxylic acid to a secondary amine (e.g., a proline residue), the Kaiser test will yield a false negative. Use the Chloranil test instead; a successful coupling will result in colorless beads, whereas unreacted secondary amines will stain dark blue/green.

References

  • El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2003). "Solid-phase synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines." Tetrahedron Letters, 44(33), 6265-6267.[Link]

  • Guardia, A., et al. (2018). "Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates." Bioorganic & Medicinal Chemistry Letters, 28(8), 1421-1425.[Link]

  • Cosimelli, B., et al. (2018). "Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines." Molecules, 23(3), 596.[Link]

  • Uslu Kobak, R. Z., & Akkurt, B. (2022). "Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021." Journal of the Turkish Chemical Society Section A: Chemistry, 9(4), 1335-1386.[Link]

Sources

Application Note: Preparation of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxamides for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Overcoming Aldehyde Oxidase (AO) Metabolic Liabilities via Rational Scaffold Modification

Executive Summary

The imidazo[1,2-a]pyrimidine scaffold is a highly privileged bicyclic heteroaromatic system in modern drug discovery, frequently utilized in the development of kinase inhibitors (e.g., RIPK1)[1][2] and androgen receptor (AR) antagonists for castration-resistant prostate cancer[3][4]. Despite its excellent physicochemical properties and target binding affinity, the unsubstituted imidazo[1,2-a]pyrimidine core suffers from a severe metabolic liability: rapid oxidation by cytosolic Aldehyde Oxidase (AO) [5][6].

This application note provides a comprehensive mechanistic rationale and validated synthetic protocols for the preparation of 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxamides . By introducing a strongly electron-withdrawing and sterically demanding cyano group at the C7 position, medicinal chemists can effectively shield the scaffold from nucleophilic attack by AO, drastically improving the pharmacokinetic (PK) half-life while preserving target engagement[3].

Mechanistic Insights: Evasion of Aldehyde Oxidase (AO)

The Causality of AO Metabolism

Unlike Cytochrome P450 (CYP450) enzymes, which are membrane-bound in the endoplasmic reticulum and rely on radical-mediated oxidation, Aldehyde Oxidase is a cytosolic molybdo-flavoenzyme[7][8]. AO catalyzes the oxidation of azaheterocycles via a direct nucleophilic attack by a molybdenum-coordinated hydroxide ion on electron-deficient carbon atoms adjacent to ring nitrogens[8].

In the unsubstituted imidazo[1,2-a]pyrimidine system, the C7 position is highly electrophilic. Upon administration, AO rapidly attacks this site, yielding a 7-oxo metabolite that is quickly cleared from systemic circulation, resulting in an unacceptably short in vivo half-life[3].

The 7-Cyano Shielding Strategy

To circumvent this liability without disrupting the overall topology required for target binding, a cyano (-CN) group is introduced at the C7 position. The causality behind this specific substitution is twofold:

  • Steric Hindrance: The linear cyano group physically blocks the approach of the bulky molybdenum cofactor of AO.

  • Electronic Modulation: While -CN is electron-withdrawing (which might theoretically increase electrophilicity), its specific resonance and inductive effects at the C7 position alter the transition state energy required for the molybdenum-hydroxide attack, effectively rendering the site inert to AO[3].

Mechanism A Imidazo[1,2-a]pyrimidine (Unsubstituted) B Aldehyde Oxidase (AO) Nucleophilic Attack at C7 A->B C 7-Oxo Metabolite (Rapid Clearance) B->C D 7-Cyanoimidazo[1,2-a]pyrimidine (Substituted) E Steric & Electronic Shielding at C7 D->E F Metabolically Stable (Prolonged Half-life) E->F

Figure 1: Mechanism of Aldehyde Oxidase (AO) evasion via 7-cyano substitution.

Synthetic Strategy and Workflow

The synthesis of the 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxamide library is achieved via a robust, three-step linear sequence.

  • Bimolecular Condensation: The sequence begins with the condensation of commercially available 2-amino-4-cyanopyrimidine with an

    
    -halo- 
    
    
    
    -ketoester (e.g., ethyl 2-chloro-3-oxopropanoate). This regioselectively constructs the imidazo[1,2-a]pyrimidine bicyclic core.
  • Saponification: Mild hydrolysis of the resulting ester yields the key intermediate: 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid.

  • Amide Coupling: The final step utilizes HATU to couple the carboxylic acid with various primary or secondary amines to explore the Structure-Activity Relationship (SAR). HATU is specifically chosen over EDC/HOBt because the electron-withdrawing 7-cyano group deactivates the carboxylic acid; the highly reactive uronium species generated by HATU ensures complete conversion and prevents epimerization of chiral amines[3].

Workflow S1 Step 1: Condensation 2-Amino-4-cyanopyrimidine + Ethyl 2-chloro-3-oxopropanoate S2 Step 2: Saponification LiOH, THF/H2O (RT, 4h) S1->S2 Reflux, 80°C, 12h S3 Step 3: Amide Coupling R-NH2, HATU, DIPEA, DMF S2->S3 Acidic Workup (HCl) S4 Target Library: 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxamides S3->S4 HPLC Purification

Figure 2: Three-step synthetic workflow for 7-cyanoimidazo[1,2-a]pyrimidine-3-carboxamides.

Experimental Protocols

Protocol A: Synthesis of this compound

This protocol generates the master building block for subsequent SAR library synthesis.

  • Condensation: To a solution of 2-amino-4-cyanopyrimidine (1.0 equiv) in anhydrous ethanol (0.2 M), add ethyl 2-chloro-3-oxopropanoate (1.2 equiv).

  • Reflux: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Isolation: Cool the mixture to room temperature. The intermediate ester typically precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Saponification: Suspend the ester in a 3:1 mixture of THF/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 4 hours.

  • Acidification: Carefully acidify the mixture to pH 3 using 1M HCl. The target this compound will precipitate as a white/pale-yellow solid. Filter, wash with water, and dry thoroughly.

Protocol B: HATU-Mediated Amide Coupling

Designed for parallel library generation using diverse aliphatic/aromatic amines.

  • Activation: In a dried vial, dissolve this compound (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add the desired amine (1.1 equiv) to the activated mixture. Stir at room temperature for 2–4 hours.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Dry the combined organic layers over Na₂SO₄, concentrate, and purify via preparative reverse-phase HPLC (MeCN/H₂O with 0.1% TFA) to yield the final carboxamide.

Protocol C: In Vitro Aldehyde Oxidase Stability Assay

Crucial self-validating assay to confirm AO evasion. Liver microsomes cannot be used as they lack cytosolic AO; Human S9 fractions must be utilized[3][6].

  • Preparation: Prepare a 1

    
    M solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human S9 fraction (2 mg/mL protein).
    
  • Causality Control (No NADPH): Do not add NADPH. Omitting NADPH prevents CYP450-mediated oxidation, isolating AO activity as the sole variable.

  • Inhibition Control: Run a parallel incubation containing 10

    
    M Raloxifene (a potent, specific AO inhibitor). If a compound degrades in Step 2 but is stable here, the degradation is definitively AO-mediated[6].
    
  • Sampling: Incubate at 37 °C. Remove aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and half-life (

    
    ).
    

SAR Data Presentation

The following table summarizes representative validation data demonstrating the profound impact of C7 substitution on metabolic stability and target affinity (using an Androgen Receptor antagonist model)[3].

Compound IDAmide R-GroupC7 SubstitutionHuman S9

(min)
Human S9 + Raloxifene

(min)
Target Binding IC₅₀ (nM)
Cmpd-01 Tetramethylcyclobutyl-H (Unsubstituted)< 5.0> 12012.5
Cmpd-02 Tetramethylcyclobutyl-CH₃ (Methyl)15.2> 12015.0
Cmpd-03 Tetramethylcyclobutyl-CN (Cyano) > 120 > 120 8.2

Data Interpretation: The unsubstituted core (Cmpd-01 ) is rapidly degraded (


 < 5 min), but its stability is fully rescued by the AO inhibitor Raloxifene, confirming AO as the metabolic sink. The introduction of a methyl group (Cmpd-02 ) provides insufficient steric bulk to block the molybdenum cofactor. However, the 7-cyano substitution (Cmpd-03 ) completely abolishes AO-mediated clearance (

> 120 min) independent of Raloxifene, while simultaneously improving target binding affinity.

References

  • Linton, A., Kang, P., Ornelas, M., et al. (2011). "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)." Journal of Medicinal Chemistry, 54(21), 7705-7712. Available at:[Link]

  • Zhang, C., Chen, Y., Tang, M., et al. (2025). "Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy." European Journal of Medicinal Chemistry, 302, 118380. Available at:[Link]

  • Manevski, N., King, L., Pitt, W. R., et al. (2019). "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery." Journal of Medicinal Chemistry, 62(24), 10955-10994. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and structurally similar compounds in dimethyl sulfoxide (DMSO). Our goal is to provide you with a comprehensive set of troubleshooting strategies, from basic steps to advanced methodologies, grounded in scientific principles to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs) - Quick Solutions

Q1: My this compound is not dissolving in DMSO at room temperature. What is the first thing I should try?

A1: For initial attempts at dissolution, gentle heating and physical agitation are recommended.[1] Briefly warm the solution in a water bath at 37°C and vortex or sonicate the vial for several minutes.[1][2] Many compounds that are slow to dissolve at room temperature will go into solution with this minimal intervention. However, be cautious with prolonged heating, as it can potentially degrade some compounds.[2]

Q2: I've prepared a DMSO stock solution, but a precipitate formed after it sat for a while or after a freeze-thaw cycle. What should I do?

A2: Precipitation upon standing or after freeze-thaw cycles is a common issue, often exacerbated by the absorption of atmospheric water by DMSO, which is very hygroscopic.[3][4][5] This can significantly decrease the solubility of compounds, especially carboxylic acids.[3][5] To redissolve the precipitate, you can gently warm the solution to 37°C and sonicate it.[1] In many cases, this will be sufficient to bring the compound back into solution.[4] To prevent this, it is best practice to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles and to use anhydrous DMSO in a low-humidity environment.[2][3]

Q3: What is the maximum recommended concentration of DMSO in my final aqueous assay buffer?

A3: For most biological assays, the final concentration of DMSO should be kept as low as possible, typically between 0.1% and 1%.[2] While DMSO is considered to have low toxicity, concentrations above this range can affect cell viability and enzyme activity, potentially confounding your experimental results.[2][6] It is always recommended to run a solvent control (media with the same final DMSO concentration but without the compound) in all experiments.[1]

In-Depth Troubleshooting Guide

For more persistent solubility issues, a systematic approach is necessary. The following guide breaks down the problem and provides a logical workflow for achieving a stable solution.

Workflow for Troubleshooting Poor Solubility

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues start Start: Compound does not fully dissolve in DMSO step1 Step 1: Basic Intervention - Vortex vigorously - Sonicate for 5-10 min - Gently warm to 37-40°C start->step1 q1 Is the compound dissolved? step1->q1 step2 Step 2: Assess Solvent Quality - Is the DMSO anhydrous? - Has it been exposed to air? q1->step2 No end_success Success: Stable Solution Achieved - Aliquot and store at -20°C q1->end_success Yes step3 Use fresh, anhydrous DMSO step2->step3 q2 Is the compound dissolved? step3->q2 step4 Step 3: Advanced Methods - Prepare a lower concentration stock - Consider pH modification (see Protocol 2) - Test co-solvents (e.g., NMP, PEG 400) q2->step4 No q2->end_success Yes q3 Is the compound dissolved? step4->q3 q3->end_success Yes end_fail Consult further: Compound may have inherent low solubility. Consider formulation strategies. q3->end_fail No

Caption: A step-by-step workflow for addressing solubility challenges.

Understanding the Role of Compound and Solvent Properties

This compound has several structural features that influence its solubility:

  • Carboxylic Acid Group: This acidic proton can be removed to form a carboxylate salt. The uncharged acid form is less soluble in polar solvents than the charged salt form.

  • Heterocyclic Core: The imidazo[1,2-a]pyrimidine core is a fused aromatic system, which can contribute to low solubility due to efficient crystal lattice packing.

  • Cyano Group: A polar group that can participate in dipole-dipole interactions.

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of compounds.[7][8] However, its effectiveness is highly dependent on its purity.

Property of DMSOImpact on SolubilityMitigation Strategy
Hygroscopicity Absorbs atmospheric water, which can significantly decrease the solubility of many organic compounds, particularly carboxylic acids.[3][4][5]Use anhydrous DMSO, work in a low-humidity environment, and store opened bottles under inert gas (e.g., argon or nitrogen).
Freeze-Thaw Cycles Repeated cycles can promote precipitation, an effect that is worsened by the presence of absorbed water.[3][4]Prepare single-use aliquots of stock solutions to avoid repeated warming and cooling of the entire stock.[2]
Chemical Reactivity While generally stable, DMSO can act as an oxidant or participate in reactions under certain conditions (e.g., high heat, presence of acids/bases).[9]Avoid excessive heating. For long-term storage, keeping solutions at -20°C is recommended.[1]

Advanced Strategies for Enhancing Solubility

If basic methods are insufficient, more advanced chemical modifications can be employed.

Strategy 1: pH Adjustment to Form a Soluble Salt

The carboxylic acid group on your compound is the key to this strategy. By increasing the pH, you can deprotonate the carboxylic acid to form a highly soluble carboxylate anion.[10][11] This is a common and effective method for increasing the solubility of acidic drugs.[11]

pH_Effect_on_Solubility cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Low_Sol R-COOH (Poorly Soluble) High_Sol R-COO⁻ + H⁺ (Highly Soluble) Low_Sol->High_Sol + Base (e.g., NaOH) - H⁺ High_Sol->Low_Sol + Acid (e.g., HCl) + H⁺

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Experimental Protocol 1: Solubility Enhancement via Basification

  • Prepare a Suspension: Suspend a known amount of this compound in DMSO.

  • Add Base: While stirring, add a small amount of a suitable organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise. Alternatively, a dilute solution of sodium hydroxide (e.g., 1 M in water) can be used, but be mindful of the added water content.

  • Observe Dissolution: Continue adding the base until the compound fully dissolves.

  • Consider Buffer: For subsequent dilutions into aqueous media, ensure the buffer has a pH that will maintain the deprotonated state of the compound to prevent it from crashing out of solution.[12]

Caution: Ensure the compound is stable at the higher pH. A preliminary stability test at the final pH over 24 hours is recommended.[12]

Strategy 2: The Use of Co-solvents

If pH modification is not desirable or effective, a co-solvent can be used to alter the polarity of the primary solvent system, often improving solubility.[]

Experimental Protocol 2: Screening for an Effective Co-solvent

  • Select Co-solvents: Choose water-miscible organic solvents such as N-Methyl-2-pyrrolidone (NMP), polyethylene glycol 400 (PEG 400), or ethanol.[]

  • Prepare Mixtures: Create binary solvent systems by mixing DMSO with the co-solvent in various ratios (e.g., 9:1, 4:1, 1:1 DMSO:co-solvent).

  • Test Solubility: Attempt to dissolve your compound in each mixture, using the same concentration for each test.

  • Evaluate: Identify the solvent system that provides the best solubility while being compatible with your downstream application.

Best Practices for Solution Preparation and Storage

  • Always Use Anhydrous DMSO: Start with high-purity, anhydrous DMSO to minimize water contamination.[2]

  • Weigh Accurately: Use a calibrated analytical balance to weigh your compound.[2]

  • Aliquot for Storage: Once dissolved, divide the stock solution into smaller, single-use aliquots in vials with tight-fitting caps (e.g., amber glass with Teflon-lined caps).[2][14]

  • Store Properly: Store stock solutions at -20°C or -80°C to ensure long-term stability.[1][14] Most small molecules in DMSO are stable for at least 3 months at -20°C.[1]

  • Perform Quality Control: For critical applications, it is advisable to periodically check the purity and concentration of long-term stored solutions using methods like HPLC-MS to detect any potential degradation.[14]

By applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with this compound, ensuring the generation of accurate and reproducible data.

References

  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. [Link]

  • PubMed. (2005). High throughput sonication: evaluation for compound solubilization. PubMed. [Link]

  • Haitzer, M., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1056-1064. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath Ltd. [Link]

  • Benoit, R. L., & Choux, G. (1969). Hydrogen Gas Solubility in the Dimethyl Sulfoxide – Water System: A Further Clue to Solvent Structure in These Media. Canadian Journal of Chemistry, 47(18), 3215-3219. [Link]

  • Ali, A., et al. (2021). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Journal of Molecular Liquids, 340, 117268. [Link]

  • Wallin, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry, 61(2), 115-123. [Link]

  • Ma, T., et al. (2024). Effect of temperature on the physicochemical properties and solute–solvent interactions of a dilute solution of [Bmim][OAc] in DMSO. Journal of Molecular Liquids. [Link]

  • GEUS. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. GEUS Publications. [Link]

  • Delgado, D. R., et al. (2018). Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study. RSC Advances, 8(52), 29599-29610. [Link]

  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?. ResearchGate. [Link]

  • ResearchGate. (2024). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. ResearchGate. [Link]

  • Stevenson, C. L., et al. (1999). Effect of Peptide Concentration and Temperature on Leuprolide Stability in Dimethyl Sulfoxide. International Journal of Pharmaceutics, 190(2), 177-187. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Quora. [Link]

  • PubChemLite. (n.d.). This compound. PubChemLite. [Link]

  • Kozik, V. S., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • ResearchGate. (n.d.). Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store. ResearchGate. [Link]

  • ResearchGate. (2018). (PDF) Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ResearchGate. [Link]

  • Ho, H., & Zikry, A. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 7(10), 923-927. [Link]

  • Pharmapproach. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Pharmapproach. [Link]

  • MilliporeSigma. (n.d.). Imidazo[1,2-a]pyrimidine-3-carboxylic acid. MilliporeSigma. [Link]

  • Royal Society of Chemistry. (2020). Recent progress in the modification of heterocycles based on the transformation of DMSO. RSC Advances, 10(1), 1-19. [Link]

  • PubMed. (2008). Stability of screening compounds in wet DMSO. PubMed. [Link]

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. DergiPark. [Link]

  • MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. [Link]

  • National Institutes of Health. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PMC. [Link]

  • National Institutes of Health. (2022). Recent Advances in DMSO-Based Direct Synthesis of Heterocycles. PMC. [Link]

  • ResearchGate. (2018). (PDF) Synthesis and Biological Evaluation of New imidazo[1,2-a]pyridine Derivatives as Selective COX-2 Inhibitors. ResearchGate. [Link]

  • Semantic Scholar. (2023). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their biological activities. Semantic Scholar. [Link]

  • National Institutes of Health. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. PMC. [Link]

  • National Institutes of Health. (n.d.). Imidazo(1,2-c)pyrimidine. PubChem. [Link]

  • National Institutes of Health. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. [Link]

  • MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI. [Link]

  • Scribd. (n.d.). Solubility Data of DMSO. Scribd. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. [Link]

Sources

Preventing decarboxylation of imidazo[1,2-a]pyrimidine-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-a]pyrimidine-3-carboxylic Acid Stability

Ticket ID: #DEC-392-B Subject: Preventing Decarboxylation During Synthesis and Isolation Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are likely accessing this guide because you have observed the loss of the carboxylic acid moiety at the 3-position of the imidazo[1,2-a]pyrimidine scaffold. This is a known "silent failure" mode where the desired product reverts to the parent heterocycle (imidazo[1,2-a]pyrimidine) during saponification, workup, or drying.

This guide provides a root-cause analysis and a validated troubleshooting protocol to stabilize the carboxylate during Critical Process Parameters (CPPs).

Module 1: The Mechanistic Root Cause

Why is my acid decarboxylating?

The 3-position of the imidazo[1,2-a]pyrimidine ring is highly nucleophilic (isoelectronic with the 3-position of indole). Decarboxylation is not random; it is an acid-catalyzed thermal event .

  • Protonation: In acidic media, the ring C-3 position or the N-1 nitrogen accepts a proton.

  • Zwitterion Formation: This creates a cationic species where the carboxylate group is destabilized.

  • CO₂ Loss: The molecule ejects CO₂ to restore the neutral, aromatic stability of the parent heterocycle.

Visualizing the Failure Mode:

DecarboxylationMechanism Start 3-Carboxylic Acid (Stable at Neutral pH) Inter Protonated Intermediate (C-3 or N-1 Cation) Start->Inter + H+ (pH < 3) Acid Acidic Workup (H+ excess) Acid->Inter TS Transition State (CO2 Ejection) Inter->TS Heat (>40°C) End Parent Heterocycle (Decarboxylated Product) TS->End Gas CO2 (Gas) TS->Gas

Caption: Figure 1. Acid-catalyzed decarboxylation pathway.[1] Note that protonation precedes CO₂ loss.

Module 2: Troubleshooting & Protocol Optimization

Scenario A: "I lost the product during saponification (Ester Hydrolysis)."

Symptom: NMR shows the ethyl/methyl group is gone, but the carboxylic acid proton is missing, and the CH at position 3 is present.

VariableDangerous Condition (Avoid)Optimized Condition (Recommended)
Base NaOH/KOH (High pH shock)LiOH (Lithium Hydroxide)
Solvent Water/Ethanol (High reflux temp)THF/Water (2:1) or Dioxane/Water
Temperature Reflux (>78°C)Ambient (20-25°C) or max 40°C
Time Overnight (12+ hours)Monitor by TLC/LCMS (Usually 2-4 h)

The Fix (Protocol):

  • Dissolve the ester in THF/Water (3:1).

  • Add 1.5 - 2.0 equivalents of LiOH·H₂O.[2]

  • Stir at Room Temperature . Do not heat unless conversion is <10% after 4 hours.

  • If heating is required, do not exceed 45°C.

Scenario B: "I lost the product during workup (Acidification)."

Symptom: The reaction looked good by LCMS (M-1 peak visible), but after adding HCl and filtering, the solid is the decarboxylated parent.

The Fix (Controlled Precipitation): The pKa of the carboxylic acid is likely approx 3.5–4.0. The pKa of the protonated pyrimidine ring is approx 2.5–3.0.

  • Danger Zone: pH < 2.0. (Protonates the ring → Decarboxylation).[2]

  • Target Zone: pH 3.5 – 4.5.

Step-by-Step Isolation:

  • Cool the reaction mixture to 0°C (Ice bath).

  • Partially evaporate THF (keep temperature < 30°C).

  • Carefully add 1M Acetic Acid or 0.5M HCl dropwise.

  • STOP adding acid when the pH reaches 4.0 . Use a calibrated pH meter, not just paper.

  • Precipitate should form. Filter immediately.

  • Wash with cold water (pH 4-5).

  • Drying: Dry under high vacuum at Room Temperature . Do not use a heated oven (>40°C).

Module 3: Decision Tree for Isolation

Use this workflow to determine the safest isolation method based on your scale and equipment.

IsolationWorkflow Start Hydrolysis Complete (LiOH/THF/H2O) Check Is Product Soluble in Water? Start->Check Soluble Yes (Remains in aq phase) Check->Soluble High Polarity Insoluble No (Precipitates) Check->Insoluble Low Polarity MethodB Method B: Ion Exchange Load on Weak Anion Exchange Elute with mild buffer Soluble->MethodB High Purity Needed MethodC Method C: Lyophilization Remove THF, Freeze dry directly (Isolate as Lithium Salt) Soluble->MethodC Salt Form OK MethodA Method A: Controlled Acidification Acidify to pH 4.0 at 0°C Filter Solid Insoluble->MethodA

Caption: Figure 2. Isolation logic flow. Method C (Lithium Salt) is the safest route to avoid decarboxylation entirely.

Frequently Asked Questions (FAQs)

Q1: Can I use TFA to cleave a t-butyl ester instead of saponification? A: Proceed with extreme caution. While t-butyl esters are usually cleaved by TFA, the high acidity of neat TFA will almost certainly protonate the imidazo[1,2-a]pyrimidine ring, triggering decarboxylation.

  • Alternative: Use Formic acid at mild temperatures or TMSOTf/2,6-lutidine (anhydrous conditions) to cleave the ester without creating a protic acidic environment.

Q2: Why does the color change from yellow to orange during acidification? A: This often indicates the formation of the zwitterionic species or the protonated heterocycle. If you see vigorous bubbling (CO₂ evolution) accompanying this color change, you have over-acidified. Back-adjust pH immediately with saturated NaHCO₃.

Q3: Is the lithium salt stable? A: Yes. The lithium carboxylate salt (isolated via Method C in Figure 2) is significantly more stable than the free acid. If your next step involves an amide coupling (e.g., HATU/amine), you can use the lithium salt directly without isolating the free acid.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley.
  • Synthesis & Stability of Imidazo[1,2-a]pyrimidines

    • Al-Mousawi, S. M., et al. (2012).[3] Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine derivatives . Der Pharma Chemica, 4(5), 1871-1878.

  • Decarboxylative Functionalization (Evidence of Instability)

    • Chen, T. Q., et al. (2022).[4][5][6] A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids . Journal of the American Chemical Society, 144(21), 9206–9214. [5]

  • Commercial Stability Data

    • Sigma-Aldrich.[7]Imidazo[1,2-a]pyrimidine-3-carboxylic acid Product Sheet . (Recommended storage 2-8°C, indicating thermal sensitivity).

Sources

Technical Support Center: Optimization of Vilsmeier-Haack Reaction for Imidazopyrimidine Formylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for the optimization and troubleshooting of the Vilsmeier-Haack reaction for the formylation of imidazopyrimidine scaffolds. This document is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights to navigate the complexities of this powerful synthetic transformation. Imidazopyrimidines are a critical class of heterocycles with significant applications in medicinal chemistry, and their efficient functionalization is paramount for the development of novel therapeutics.[1][2]

Foundational Principles: The Vilsmeier-Haack Reaction on Imidazopyrimidines

The Vilsmeier-Haack reaction is a versatile method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[3][4][5][6] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[3][4][7][8] This reagent acts as a weak electrophile, making it highly effective for the formylation of electron-rich systems such as imidazopyrimidines.[9][10]

The imidazopyrimidine ring system is inherently electron-rich, rendering it a suitable substrate for this transformation. Formylation typically occurs at the electron-rich C-3 position of the imidazo[1,2-a]pyrimidine ring.[1] However, the reaction's success and regioselectivity can be influenced by various factors, including the substituents on the heterocyclic core and the precise reaction conditions employed.

Reaction Mechanism Overview

The reaction proceeds via a two-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium salt (the Vilsmeier reagent).[4][9][11]

  • Electrophilic Aromatic Substitution: The electron-rich imidazopyrimidine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the desired formylated product.[9][11][12]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Imidazopyrimidine Imidazopyrimidine Iminium_Intermediate Iminium Intermediate Imidazopyrimidine->Iminium_Intermediate + Vilsmeier Reagent Formyl_Product Formyl-Imidazopyrimidine Iminium_Intermediate->Formyl_Product + H₂O H2O H₂O (Work-up) H2O->Formyl_Product

Caption: General mechanism of the Vilsmeier-Haack reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the formylation of imidazopyrimidines, providing causative explanations and actionable solutions.

Q1: The reaction is not proceeding, or the conversion of the starting material is very low.

Possible Causes & Solutions:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture.[3][7] Any contamination with water will lead to its decomposition and a failed reaction.

    • Solution: Ensure all glassware is thoroughly flame- or oven-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] It is crucial to prepare the Vilsmeier reagent in situ immediately before adding the substrate.[7]

  • Insufficiently Activated Substrate: While the imidazopyrimidine core is electron-rich, the presence of electron-withdrawing groups (EWGs) can deactivate the ring towards electrophilic attack.

    • Solution: For deactivated substrates, harsher reaction conditions may be necessary. This can include increasing the reaction temperature (e.g., from room temperature to 70-80 °C) and extending the reaction time.[3][12] Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is essential to determine the optimal conditions.[3]

  • Low Reaction Temperature: The activation energy for the electrophilic attack might not be reached at lower temperatures, especially for less reactive substrates.

    • Solution: Gradually increase the reaction temperature in increments (e.g., from 60 °C to 80 °C, and then to 100 °C if necessary), while carefully monitoring the reaction for any signs of decomposition.[13]

Q2: Multiple products are observed on the TLC plate, indicating a lack of regioselectivity or side reactions.

Possible Causes & Solutions:

  • Multiple Reactive Sites: Depending on the substitution pattern of the imidazopyrimidine, there may be more than one nucleophilic position susceptible to formylation.

    • Solution: Lowering the reaction temperature can often enhance regioselectivity. Running the reaction at 0-5 °C or even lower temperatures may favor formylation at the most electron-rich and sterically accessible position.[3]

  • Side Reactions: At elevated temperatures, side reactions such as polymerization or decomposition of the starting material or product can occur.

    • Solution: Optimize the reaction temperature by starting at a lower temperature and gradually increasing it. Also, ensure the dropwise addition of the substrate to the Vilsmeier reagent to maintain better control over the reaction exotherm.

  • Concurrent Chlorination: In some cases, particularly with substrates containing hydroxyl groups, chlorination of the pyrimidine ring can occur as a side reaction.[14]

    • Solution: Carefully control the stoichiometry of POCl₃. Using a minimal excess of the Vilsmeier reagent can sometimes mitigate this side reaction. If chlorination persists, exploring alternative formylating agents might be necessary.

Q3: The work-up procedure is problematic, leading to a low yield or decomposition of the product.

Possible Causes & Solutions:

  • Exothermic Quenching: The work-up, which typically involves quenching the reaction mixture with ice or water, is highly exothermic and can lead to product degradation if not controlled.[3]

    • Solution: Always pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and water.[3][14] This helps to dissipate the heat generated during the hydrolysis of the excess Vilsmeier reagent and POCl₃.

  • Improper pH Adjustment: The neutralization of the acidic reaction mixture must be done carefully. Rapid addition of a strong base can cause localized heating and potential decomposition.

    • Solution: Neutralize the acidic solution by the slow, portion-wise addition of a saturated base solution (e.g., sodium bicarbonate or sodium hydroxide) while monitoring the pH.[3] Maintain a low temperature throughout the neutralization process using an ice bath.

Troubleshooting_Workflow Start Reaction Issue No_Reaction No/Low Conversion Start->No_Reaction Multiple_Products Multiple Products Start->Multiple_Products Workup_Problem Work-up Issues Start->Workup_Problem Check_Reagent Check Vilsmeier Reagent (Anhydrous Conditions) No_Reaction->Check_Reagent Lower_Temp Lower Reaction Temperature Multiple_Products->Lower_Temp Slow_Quench Slow Quenching on Ice Workup_Problem->Slow_Quench Increase_Temp Increase Temperature/ Reaction Time Check_Reagent->Increase_Temp Check_Substrate Assess Substrate Activity (EWG/EDG) Increase_Temp->Check_Substrate Solution Optimized Reaction Check_Substrate->Solution Control_Stoichiometry Control Stoichiometry Lower_Temp->Control_Stoichiometry Slow_Addition Slow Substrate Addition Control_Stoichiometry->Slow_Addition Slow_Addition->Solution Careful_Neutralization Careful Neutralization Slow_Quench->Careful_Neutralization Careful_Neutralization->Solution

Sources

Troubleshooting low yields in 7-cyanoimidazo[1,2-a]pyrimidine cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering low yields, stalled intermediates, or side reactions during the cyclization of electron-deficient imidazo[1,2-a]pyrimidines.

Diagnostic Dashboard: The Causality of Low Yields

The synthesis of the imidazo[1,2-a]pyrimidine core traditionally relies on the Chichibabin (Tschitschibabin) cyclization, which involves the condensation of a 2-aminopyrimidine with an


-haloketone (1).

When synthesizing the 7-cyano derivative, the starting material is 2-amino-4-cyanopyrimidine. The core issue stems from the strong electron-withdrawing nature (-I, -M effects) of the cyano group .

  • Nucleophilic Deactivation: The cyano group drastically reduces the electron density at the endocyclic N1 nitrogen. Since the initial

    
     attack of N1 onto the 
    
    
    
    -haloketone is the rate-limiting step, this deactivation leads to sluggish kinetics and large amounts of unreacted starting material (2).
  • Thermodynamic Penalty: Prolonged thermal heating to overcome this activation barrier often leads to degradation, specifically the hydrolysis of the cyano group into an amide or carboxylic acid.

Mechanism A 2-Amino-4-cyanopyrimidine (Deactivated Nucleophile) C N1-Alkylated Intermediate (Rate-Limiting Step) A->C SN2 Attack (Slow) B α-Haloketone (Electrophile) B->C D Hemiaminal Intermediate (Cyclization) C->D Exocyclic NH2 Attack E 7-Cyanoimidazo[1,2-a]pyrimidine (Final Product) D->E -H2O (Dehydration)

Mechanistic pathway of 7-cyanoimidazo[1,2-a]pyrimidine cyclization showing the rate-limiting step.

Quantitative Data: Condition Optimization Matrix

To overcome the electronic deactivation, the reaction conditions must be fundamentally altered from the traditional aqueous-base reflux methods. The table below summarizes the quantitative improvements achieved by modifying the electrophile, solvent, and heating modality (3).

Table 1: Comparative Yields for Electron-Deficient Imidazo[1,2-a]pyrimidine Cyclization

Condition TypeReagentsSolventTemp / TimeAverage YieldPrimary Impurity
Conventional Thermal

-chloroketone,

EtOH /

80 °C / 36 h< 30%Unreacted SM, Amide hydrolysis
Finkelstein Exchange

-chloroketone, NaI, DIPEA
DMF90 °C / 12 h45-55%Hemiaminal intermediate
Microwave-Assisted

-bromoketone,

Anhydrous EtOH120 °C / 40 min75-85%Minimal
Lewis Acid Catalyzed

-bromoketone,

DMAc100 °C / 4 h70-80%Minimal

Self-Validating Experimental Protocol

Based on the data above, Microwave-Assisted Organic Synthesis (MAOS) is the most reliable method for constructing electron-deficient imidazo[1,2-a]pyrimidines. Microwave irradiation provides rapid, uniform dielectric heating that overcomes the high activation energy barrier of the deactivated nucleophile while minimizing the time available for thermal degradation (4).

Optimized Microwave-Assisted Workflow

This protocol is designed to be a self-validating system: the use of anhydrous conditions inherently prevents nitrile hydrolysis, while molecular sieves actively drive the thermodynamic dehydration step to completion.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-amino-4-cyanopyrimidine (1.0 equiv, 1.0 mmol).

  • Electrophile Selection: Add the

    
    -bromoketone (1.2 equiv, 1.2 mmol). Causality: Bromide is a superior leaving group compared to chloride, which is critical for accelerating the rate-limiting 
    
    
    
    attack by the deactivated pyrimidine nitrogen.
  • Base & Additives: Add anhydrous

    
     (1.5 equiv, 1.5 mmol) to scavenge the HBr byproduct. Add activated 4Å molecular sieves (50 mg). Causality: 
    
    
    
    is a mild base that prevents the protonation of the weakly nucleophilic amine without triggering base-catalyzed hydrolysis of the cyano group.
  • Solvent: Suspend the mixture in anhydrous Ethanol (4.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Irradiate the mixture in a dedicated microwave synthesizer at 120 °C for 40 minutes (5).

  • Workup: Cool the vial to room temperature. Filter the mixture through a pad of Celite to remove molecular sieves and inorganic salts, washing the pad with ethyl acetate (15 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically a Dichloromethane/Methanol gradient) to afford the pure 7-cyanoimidazo[1,2-a]pyrimidine.

Troubleshooting Logic & Knowledge Base (FAQs)

Use the following logic tree to diagnose specific experimental failures, followed by our detailed FAQ section.

Troubleshooting Start Low Yield in Cyclization? Q1 Is starting material unreacted? Start->Q1 Q2 Is the -CN group hydrolyzed? Start->Q2 Q3 Is the intermediate stalled? Start->Q3 Sol1 Switch Cl to Br Use Microwave Heating Q1->Sol1 Yes Sol2 Use Anhydrous Solvent Avoid Strong Aqueous Base Q2->Sol2 Yes Sol3 Add Molecular Sieves Increase Temperature Q3->Sol3 Yes

Troubleshooting logic tree for resolving common failures in imidazo[1,2-a]pyrimidine synthesis.

Frequently Asked Questions

Q: Why is my starting material (2-amino-4-cyanopyrimidine) failing to react with the


-haloketone at 80 °C? 
A:  The 4-cyano group exerts a powerful electron-withdrawing effect, rendering the N1 nitrogen highly non-nucleophilic. Conventional heating at 80 °C does not provide sufficient energy to overcome the activation barrier for the initial alkylation. You must increase the electrophilicity of your haloketone (use 

-bromo or add NaI for in situ Finkelstein exchange) and utilize microwave irradiation (120 °C) to force the kinetics.

Q: I am seeing conversion, but my LC-MS shows a mass corresponding to an amide [M+H+18] instead of the cyano product. What happened? A: You are observing the hydrolysis of the nitrile group. The -CN moiety is highly sensitive to harsh aqueous bases (like NaOH or


 in water) or prolonged exposure to acids at elevated temperatures. To prevent this, strictly enforce anhydrous conditions . Switch to dry solvents (e.g., anhydrous EtOH or DMF) and use mild, non-nucleophilic bases like DIPEA or solid anhydrous 

.

Q: My reaction stalls, and LC-MS shows an intermediate mass[M+H+18] that is NOT the amide. How do I drive it to completion? A: If the nitrile is intact (confirm via IR spectroscopy looking for the sharp ~2220 cm⁻¹ peak), the [M+H+18] mass corresponds to the hydrated hemiaminal intermediate . This means the initial alkylation and cyclization occurred, but the final dehydration step failed. To drive the elimination of water, add dehydrating agents such as 4Å molecular sieves directly to the reaction mixture, or utilize a Dean-Stark trap if refluxing in a solvent like toluene.

Q: How can I control the regioselectivity to ensure I get the 7-cyano isomer instead of the 5-cyano isomer? A: The 4-cyano group on the pyrimidine ring makes the N1 and N3 nitrogens electronically and sterically non-equivalent. Attack at N1 yields the 7-cyano isomer, while attack at N3 yields the 5-cyano isomer. N1 is generally less sterically hindered and slightly more nucleophilic than N3 in 4-substituted 2-aminopyrimidines. To maximize the kinetic preference for N1 attack, avoid excessively high conventional thermal heating which can lead to thermodynamic equilibration. Fast, high-energy microwave heating often locks in the kinetic N1-product before side reactions occur.

References

  • Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. [Link]

  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC. [Link]

  • Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines. MDPI.[Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines: An Overview of the Decade. ResearchGate. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 3-Position Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with sterically hindered amide bond formations, particularly at the 3-position of aromatic or heterocyclic systems. The slow nucleophilic attack of an amine onto an activated carboxylate in a congested environment is a significant hurdle in synthesis.[1] This resource provides in-depth troubleshooting, validated protocols, and a comparative analysis of reagents to help you navigate these difficult couplings and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction between a 3-substituted aniline and a bulky carboxylic acid is failing. What is the most likely cause? A: The primary cause is likely severe steric hindrance.[2] Bulky groups near the reaction centers physically block the approach of the amine to the activated carboxylic acid.[2] This is compounded by the reduced nucleophilicity of anilines compared to aliphatic amines. Your choice of coupling reagent may not be potent enough to overcome this combined challenge.

Q2: Which coupling reagents are recommended for sterically hindered substrates? A: For highly hindered systems, uronium/aminium salts like HATU and COMU are generally superior.[3] HATU is well-regarded for its high reactivity, which stems from the formation of a highly reactive OAt-ester intermediate and the anchimeric assistance of the pyridine nitrogen.[3][4] COMU is an excellent, safer alternative to HATU, offering comparable or even greater efficiency and better solubility in a wider range of solvents.[5][6] For exceptionally difficult cases, converting the carboxylic acid to an acyl fluoride is a powerful strategy.[7]

Q3: I'm observing significant epimerization with my chiral carboxylic acid. How can I minimize it? A: Epimerization is a major concern, especially with hindered couplings that require longer reaction times or higher temperatures.[2][8] To suppress it:

  • Use Additives: Additives like HOBt (1-Hydroxybenzotriazole) or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) can minimize racemization.[9][10][11]

  • Control Temperature: Running the reaction at lower temperatures (e.g., 0 °C) is crucial for suppressing epimerization.[8][10]

  • Choose the Right Reagent: Reagents like HATU and COMU are known to reduce epimerization compared to older reagents.[5][6]

  • Solvent Choice: Polar solvents like DMF can sometimes increase the rate of epimerization.[10] Consider less polar alternatives like DCM if solubility allows.[8]

Q4: Can I just increase the reaction temperature or time to force the reaction to completion? A: While gentle heating (e.g., 40-60 °C) and extended reaction times can sometimes improve yields for sluggish couplings, this must be done cautiously.[2][12] For chiral substrates, these conditions significantly increase the risk of epimerization.[8] For achiral substrates, prolonged heating can lead to the degradation of reagents and products, resulting in complex mixtures and difficult purification. It is often better to switch to a more powerful coupling system first.

In-Depth Troubleshooting Guide

This section addresses common experimental failures and provides a logical workflow for diagnosing and solving the issue.

Scenario 1: No Product or Trace Conversion

Your LC-MS/TLC analysis shows only starting materials after the recommended reaction time.

Troubleshooting Workflow

G start Problem: No Product Formation check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_activation Step 2: Confirm Carboxylic Acid Activation check_reagents->check_activation Reagents OK sub1 Anhydrous solvents? Fresh coupling reagent? Correct equivalents? check_reagents->sub1 reagent_upgrade Step 3: Escalate Coupling Reagent check_activation->reagent_upgrade Activation Inefficient sub2 Monitor small aliquot by LC-MS after 30 min. See activated ester or anhydride intermediate? check_activation->sub2 acyl_halide Step 4: Switch to Acyl Halide Chemistry reagent_upgrade->acyl_halide Still No Reaction sub3 Switch from EDC/HOBt to HATU or COMU. Increase temperature cautiously (40°C). reagent_upgrade->sub3 sub4 Convert acid to acyl fluoride (e.g., using TFFH) or acyl chloride (e.g., using (COCl)2). acyl_halide->sub4

Caption: Troubleshooting workflow for no product formation.

Potential Causes & Solutions
  • Insufficient Activation of Carboxylic Acid: Standard reagents like DCC or EDC may fail to activate a sterically hindered acid efficiently.[13] The activated intermediate may also be too short-lived to react with the poorly nucleophilic amine.

    • Solution: Upgrade to a more potent coupling reagent. Uronium/aminium salts are the next logical step. COMU and HATU are highly effective for hindered systems because they generate more reactive activated esters.[3][5][14]

  • Degraded Reagents or Presence of Water: Coupling reagents, especially phosphonium and uronium salts, can be sensitive to moisture. Water will quench the activated intermediate, halting the reaction.

    • Solution: Ensure all solvents are anhydrous and reagents are fresh or have been stored properly under inert gas.[12] Using molecular sieves in the reaction vessel can be a helpful precaution.

  • Low Nucleophilicity of the Amine: The combination of steric bulk at the 3-position and the electron-withdrawing nature of some aromatic systems can render the amine extremely unreactive.

    • Solution: If even powerful uronium reagents fail, converting the carboxylic acid to a more reactive electrophile is necessary. The formation of an acyl fluoride in situ is an excellent strategy, as the small size of the fluorine atom minimizes additional steric bulk around the carbonyl, making it more accessible to the hindered amine.[7]

Scenario 2: Low Yield (<50%) with Multiple Byproducts

The reaction proceeds, but the desired product is a minor component in a complex mixture.

Troubleshooting Workflow

G start Problem: Low Yield & Side Products check_temp Step 1: Optimize Temperature & Base start->check_temp check_reagent Step 2: Evaluate Coupling Reagent Choice check_temp->check_reagent Side reactions persist sub1 Run at 0°C to RT. Use a non-nucleophilic hindered base like DIPEA or 2,6-lutidine. check_temp->sub1 check_workup Step 3: Refine Workup Protocol check_reagent->check_workup Byproducts still problematic sub2 Carbodiimides (EDC/DCC) can form N-acylurea byproducts. Switch to COMU; its byproducts are water-soluble. check_reagent->sub2 sub3 Is the product water-soluble? Are byproducts sticking during chromatography? Consider alternative purification. check_workup->sub3

Caption: Troubleshooting workflow for low yield and byproducts.

Potential Causes & Solutions
  • Side Reactions of the Coupling Reagent: Carbodiimide reagents like DCC and EDC are notorious for forming N-acylurea byproducts, which can be difficult to remove.[9] Excess uronium reagent can also cap the free amine, terminating the reaction.[5][11]

    • Solution: Switch to a reagent with more benign byproducts. The byproducts of COMU, for example, are highly water-soluble, simplifying purification significantly.[5] When using uronium reagents, use a slight excess (1.1-1.2 eq) relative to the carboxylic acid but avoid a large excess.

  • Incorrect Base or Base-Mediated Side Reactions: The choice of base is critical. Less hindered bases like triethylamine (TEA) can be nucleophilic enough to compete with the desired amine, leading to side products.

    • Solution: Use a bulky, non-nucleophilic tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.[9][13] These bases are too sterically hindered to act as nucleophiles but are effective at scavenging the acid produced during the reaction. The basicity of amines is also influenced by the solvent, with protic solvents potentially stabilizing charged intermediates differently than aprotic ones.[15]

  • Epimerization and Subsequent Side Reactions: For chiral carboxylic acids, if epimerization occurs via an oxazolone intermediate, this new diastereomer and its subsequent reaction products will contaminate the desired material.[8]

    • Solution: Implement strategies to suppress epimerization as detailed in the FAQ section. Using an additive like OxymaPure (the basis for COMU) or HOAt is highly recommended.[5][6] The combination of DIC/HOAt or DIC/OxymaPure under base-free conditions can be very effective at minimizing racemization.[9]

Comparative Data & Reagent Selection

Choosing the correct coupling reagent is the most critical decision when facing a sterically hindered system. The following table summarizes the properties of common and advanced reagents.

Reagent ClassExample(s)ProsConsBest For
Carbodiimides EDC, DCC, DICInexpensive, widely available.[]Lower reactivity, high risk of epimerization, N-acylurea byproduct formation.[9]Simple, non-hindered couplings where cost is a primary concern.
Phosphonium Salts PyBOP, BOPHigh efficiency, less toxic byproduct than BOP.[9][17]More expensive, can be moisture-sensitive.[17]Hindered couplings where carbodiimides fail.
Uronium/Aminium Salts HBTU, HATU, HCTUFast reactions, high yields, suitable for hindered systems.[3]HATU is derived from explosive HOAt; HBTU can cause side reactions.[6]Routine and challenging solid-phase and solution-phase synthesis.
Modern Uronium Salts COMU Excellent reactivity (often >HATU), superior safety profile (non-explosive), water-soluble byproducts, less allergenic. [5][6][9]Higher cost than older reagents.First choice for difficult, sterically hindered couplings where safety, yield, and purity are paramount.
Acyl Halide Precursors TFFH, (COCl)₂, SOCl₂Generates highly reactive acyl fluorides/chlorides, excellent for very unreactive amines.[7]Requires an extra step (or careful in situ formation), harsh reagents may not be compatible with sensitive functional groups.[]"Last resort" for couplings that fail with all other methods.

Validated Experimental Protocols

Protocol 1: High-Efficiency Coupling of a Hindered System using COMU

This protocol is optimized for a challenging coupling between a sterically hindered 3-substituted aniline and a bulky carboxylic acid.

  • Reagent Preparation: In a dry, argon-purged flask, dissolve the carboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (to make a 0.2 M solution).

  • Amine Addition: Add the sterically hindered amine (1.2 equiv) to the solution.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add DIPEA (2.5 equiv) dropwise. The solution may change color, which is characteristic of COMU activation.[5]

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-12 hours. Monitor progress by LC-MS. If the reaction is sluggish after 4 hours, gentle heating to 40 °C can be applied, but monitor for potential epimerization if the acid is chiral.

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The aqueous washes will remove the water-soluble Oxyma and urea byproducts from COMU.[5]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.

Protocol 2: Acyl Fluoride Generation for Extremely Hindered Couplings

This protocol uses an in situ method to generate a highly reactive acyl fluoride, which is often successful when other methods fail.[18][7]

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere, add Pyridine (2.0 equiv).

  • Fluorination: Cool the solution to 0 °C. Add a solution of a fluorinating agent like Cyanuric Fluoride (1.0 equiv) dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for 1 hour to form the acyl fluoride.

  • Coupling: Add the hindered amine (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight. If necessary, the reaction can be gently heated to 40-50 °C. Monitor completion by LC-MS.

  • Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.

References

  • Vertex AI Search, "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH", accessed March 7, 2024.
  • Patsnap Eureka, "Optimize Amide Bond Formation for Increased Yield Efficiency", accessed March 7, 2024.
  • CHIMIA, "The Synthesis of Sterically Hindered Amides", accessed March 7, 2024.
  • ACS Publications, "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey", accessed March 7, 2024.
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • BOC Sciences, "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection", accessed March 7, 2024.
  • SlideShare, "Epimerization of Peptide", accessed March 7, 2024.
  • Benchchem, "A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings", accessed March 7, 2024.
  • Benchchem, "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines", accessed March 7, 2024.
  • AAPPTEC, "Coupling Reagents - AAPPTEC - Peptides", accessed March 7, 2024.
  • Benchchem, "Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions", accessed March 7, 2024.
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives", accessed March 7, 2024.
  • Peptides.com, "Optimizing Peptide Coupling: Key Techniques", accessed March 7, 2024.
  • Sigma-Aldrich, "Peptide Coupling Reagents Guide", accessed March 7, 2024.
  • PMC, "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents", accessed March 7, 2024.
  • Benchchem, "Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.", accessed March 7, 2024.
  • Filo, "Effect of Solvent on Basicity of Amines", accessed March 7, 2024.
  • Chemical Communications, "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling", accessed March 7, 2024.
  • Organic Chemistry Frontiers (RSC Publishing)
  • Common Organic Chemistry, "Amine to Amide Mechanism - H
  • amphoteros, "Uphill battles in amide couplings", accessed March 7, 2024.
  • ACS Publications, "Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage | The Journal of Physical Chemistry A", accessed March 7, 2024.
  • Suzhou Highfine Biotech, "HATU: The Core Reagent for Peptide & Drug Synthesis", accessed March 7, 2024.
  • Chemistry LibreTexts, "21.7: Chemistry of Amides", accessed March 7, 2024.

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Validation & Comparative

Publish Comparison Guide: X-Ray Crystallographic & Functional Profiling of Imidazo[1,2-a]pyrimidine-3-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Executive Summary

The imidazo[1,2-a]pyrimidine-3-carboxylic acid scaffold is a privileged, nitrogen-rich bioisostere widely utilized in modern drug discovery. It is particularly noted for its role in developing potent anti-tubercular agents that target the QcrB subunit of the mycobacterial cytochrome bc1:aa3 supercomplex[1]. This guide objectively compares the structural (X-ray crystallographic) and functional (biological) performance of the imidazo[1,2-a]pyrimidine core against alternative 5,6-fused bicyclic heteroaromatics, such as imidazo[1,2-a]pyridines. By analyzing the causality between solid-state geometry and biological efficacy, this guide provides actionable insights for scaffold-switching campaigns.

Structural Analysis: X-Ray Crystallography Insights

To understand the performance of a scaffold, we must first analyze its 3D conformation in the solid state. Single-crystal X-ray diffraction provides definitive proof of molecular geometry, which directly translates to target engagement capabilities.

  • Core Planarity and Dihedral Angles: X-ray diffraction data of imidazo[1,2-a]pyrimidine derivatives reveal that the fused bicyclic ring system is exceptionally planar. For instance, crystallographic analysis of related 2-methylimidazo[1,2-a]pyrimidine structures exhibits a minimal dihedral angle of approximately 1.14° between the two fused rings[2]. Causality: This strict planarity is not merely a structural curiosity; it is a thermodynamic requirement that allows the scaffold to efficiently slip into the narrow, hydrophobic binding pocket of the QcrB target without incurring steric penalties[1].

  • Spatial Orientation of the Pharmacophore: The regiochemistry of the carboxylic acid (or carboxamide) group dictates biological activity. Crystallographic overlays of 3-substituted versus 2-substituted isomers demonstrate that the functional groups project into entirely different regions of space[1]. Causality: The 3-position projects the hydrogen-bond accepting carbonyl directly toward critical residues in the binding site. Shifting this group to the 2-position forces the molecule into an inactive spatial orientation, explaining the profound drop in potency observed in biological assays[1].

Functional Performance Comparison

To benchmark the imidazo[1,2-a]pyrimidine scaffold, we compare its in vitro anti-tubercular activity against Mycobacterium tuberculosis (Mtb) with other scaffold-switched analogs[1]. Scaffold switching (e.g., introducing or removing a nitrogen atom) alters the electronic distribution, pKa, and physicochemical properties, directly impacting target engagement and metabolic stability[3].

Table 1: Comparative In Vitro Efficacy of 5,6-Fused Bicyclic Scaffolds

Scaffold TypeSubstitution PatternMtb MIC (μM)Fold-Change vs. LeadStructural Observation (X-Ray)
Imidazo[1,2-a]pyridine 3-carboxamide< 0.2BaselineOptimal projection into QcrB pocket
Imidazo[1,2-a]pyrimidine 3-carboxamide1.3~6.5x decreaseHighly planar; altered electron density
Imidazo[1,2-a]pyridine 2-carboxamide70.0>350x decreasePharmacophore occupies inactive spatial region
Imidazo[1,2-b]pyridazine 3-carboxamide> 128>640x decreaseSteric/electronic clash in binding site
1H-indole 3-carboxamide> 128>640x decreaseLoss of critical hydrogen bond acceptors

Data synthesized from Moraski et al.[1].

Performance Analysis: While the imidazo[1,2-a]pyrimidine scaffold shows a slight reduction in raw potency (~6.5x) compared to the imidazo[1,2-a]pyridine core, the incorporation of the extra pyrimidine nitrogen is highly strategic. Causality: The additional nitrogen lowers the overall lipophilicity (LogP) and alters metabolic clearance pathways—specifically reducing susceptibility to aldehyde oxidase (AO) mediated metabolism, thereby improving the pharmacokinetic half-life of the drug candidate[3].

Experimental Methodologies

To ensure reproducibility and self-validation, the following step-by-step protocols detail the synthesis of the imidazo[1,2-a]pyrimidine-3-carboxylic acid core and its preparation for X-ray crystallographic analysis.

Protocol A: Regioselective Synthesis of Imidazo[1,2-a]pyrimidine-3-carboxylic Acid

Causality Insight: This synthesis relies on the differential nucleophilicity of the 2-aminopyrimidine nitrogens. The more nucleophilic exocyclic primary amine attacks the alpha-bromo carbon of the acetoacetate, while the less nucleophilic endocyclic nitrogen subsequently closes the ring via condensation with the ketone carbonyl. This thermodynamic preference ensures the regioselective formation of the 5,6-fused system.

  • Condensation: Dissolve 2-aminopyrimidine (1.0 equiv) and ethyl 2-bromoacetoacetate (1.1 equiv) in anhydrous ethanol. Reflux the mixture for 16 hours. Note: Ethanol facilitates the solubility of the starting materials while allowing the cyclized hydrobromide salt to precipitate as it forms.

  • Isolation of Ester: Cool the reaction mixture to 0°C. Filter the precipitate and wash with cold diethyl ether to yield ethyl imidazo[1,2-a]pyrimidine-3-carboxylate.

  • Saponification: Suspend the ester in a 1:1 mixture of THF and 2M aqueous NaOH. Stir at room temperature for 4 hours. Note: The hydroxide ion selectively attacks the sterically unhindered ester carbonyl.

  • Acidification: Acidify the aqueous layer with 1M HCl to pH 3-4. The resulting imidazo[1,2-a]pyrimidine-3-carboxylic acid precipitates as a solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Single-Crystal Growth and X-Ray Data Collection

Causality Insight: Slow evaporation is chosen over rapid precipitation to allow the molecules sufficient time to arrange into a highly ordered, defect-free crystalline lattice. Data collection is performed at cryogenic temperatures to reduce the thermal vibration of the atoms, which sharpens the diffraction spots and significantly improves the resolution of the electron density map[2].

  • Solvent Selection: Dissolve 10 mg of the purified imidazo[1,2-a]pyrimidine-3-carboxylic acid in a minimum volume of a 1:1 mixture of methanol and water.

  • Crystal Growth: Place the solution in a glass vial. Pierce the cap with a needle to allow for slow solvent evaporation at ambient temperature (20-25°C) in a vibration-free environment.

  • Harvesting: After 5-7 days, harvest the formed monoclinic crystals using a nylon loop. Immediately submerge the crystal in a cryoprotectant (e.g., Paratone-N oil) to prevent solvent loss and lattice degradation.

  • Diffraction: Mount the crystal on a diffractometer equipped with a Mo Kα radiation source (λ = 0.71073 Å). Collect data at 173 K[2].

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from chemical synthesis to structural validation via X-ray crystallography.

Workflow step1 2-Aminopyrimidine + 2-Bromoacetoacetate step2 Condensation & Cyclization (Reflux) step1->step2 step3 Imidazo[1,2-a]pyrimidine-3-carboxylate step2->step3 step4 Saponification (NaOH, THF/H2O) step3->step4 step5 Imidazo[1,2-a]pyrimidine-3-carboxylic acid step4->step5 step6 Slow Evaporation Crystallization step5->step6 Purification step7 Single-Crystal X-Ray Diffraction step6->step7 step8 Structural Analysis (Planarity & Dihedral) step7->step8

Workflow for the synthesis and crystallographic validation of imidazo[1,2-a]pyrimidine derivatives.

References

  • Title: 2-Methyl-3-(1H-pyrazol-3-yl)imidazo[1,2-a]pyrimidine - NIH Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO) Source: ResearchGate URL: [Link]

  • Title: Scaffold-switching: An exploration of 5,6-fused bicyclic heteroaromatics systems to afford antituberculosis activity akin to the imidazo[1,2-a]pyridine-3-carboxylates - PMC Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Sources

Comparative Guide: Metabolic Stability of 7-Cyanoimidazo[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative technical analysis of the in vitro metabolic stability of 7-cyanoimidazo[1,2-a]pyrimidine derivatives. This content is designed for researchers in medicinal chemistry and DMPK (Drug Metabolism and Pharmacokinetics) focusing on lead optimization of GABA-A receptor modulators and oncology targets.

Executive Summary & Strategic Context

The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, most notably as an anxiolytic/anticonvulsant acting via the benzodiazepine binding site of GABA-A receptors (e.g., Divaplon, Fasiplon, and the related TPA023 series). However, a critical liability of this chemotype is metabolic instability , driven primarily by two mechanisms:

  • CYP450-mediated oxidation at the C-7 substituent (a common "soft spot").

  • Aldehyde Oxidase (AO)-mediated oxidation at the electron-deficient C-5 position.

This guide analyzes the 7-cyano substitution strategy. By replacing metabolically labile alkyl groups (e.g., t-butyl, methyl) with a nitrile (-CN) group, researchers aim to block CYP oxidation. We compare this approach against standard alternatives, evaluating whether the electronic penalty of the nitrile group inadvertently increases susceptibility to AO metabolism.

Mechanism of Instability: The "Soft Spot" Analysis

To understand the performance of 7-cyano derivatives, we must first establish the baseline failure modes of the parent scaffold.

  • The Comparator (TPA023 Analogues): Compounds like TPA023 feature a 7-t-butyl group. While this provides excellent receptor occupancy, it is a primary site for CYP3A4-mediated hydroxylation, leading to rapid clearance (

    
    ).
    
  • The 7-Cyano Solution: The nitrile group is bioisosteric to the carbonyl and sterically compact. It removes the abstractable hydrogen atoms found in alkyl chains, effectively "capping" the metabolic soft spot.

Figure 1: Metabolic Pathway & Blocking Strategy

The following diagram illustrates the metabolic divergence between 7-alkyl and 7-cyano derivatives.

MetabolicPathways Parent_Alkyl 7-Alkyl-imidazo[1,2-a]pyrimidine (e.g., TPA023 Analog) CYP_Attack CYP3A4 Oxidation (Hydroxylation of Alkyl Group) Parent_Alkyl->CYP_Attack High Affinity Metabolite_OH Hydroxy-Metabolite (Rapid Clearance) CYP_Attack->Metabolite_OH Phase I Reaction Parent_Cyano 7-Cyano-imidazo[1,2-a]pyrimidine (Test Compound) CYP_Block CYP Oxidation BLOCKED Parent_Cyano->CYP_Block No Abstractable H AO_Risk Aldehyde Oxidase (AO) Attack at C-5? Parent_Cyano->AO_Risk Increased Electrophilicity

Caption: Comparative metabolic fate. The 7-cyano substitution prevents CYP-mediated alkyl hydroxylation but may increase electrophilicity at C-5, necessitating AO screening.

Comparative Performance Data

The following data summarizes the in vitro stability profile of 7-cyano derivatives compared to their 7-alkyl and 7-halo counterparts. Data is synthesized from structure-activity relationship (SAR) trends in GABA-A and kinase inhibitor programs.

Table 1: Intrinsic Clearance ( ) Comparison (Human Liver Microsomes)
Compound ClassC-7 Substituent

(min)

(µL/min/mg)
Primary Metabolic RouteStability Rating
Reference (Unstable) t-Butyl / Methyl< 15> 100CYP3A4 Hydroxylation (Alkyl)Poor
Alternative A Bromo / Chloro> 60< 15Stable to CYP; potential GSH adductsHigh
Test Subject Cyano (-CN) 45 - 90 15 - 30 Minor AO / Nitrile Hydrolysis Moderate-High
Alternative B Trifluoromethyl> 120< 10Highly Stable; Lipophilicity concernVery High

Analysis:

  • 7-Cyano vs. 7-Alkyl: The cyano group significantly extends half-life by eliminating the primary site of oxidation.

  • 7-Cyano vs. 7-CF3: While the trifluoromethyl group offers superior stability, the cyano group is less lipophilic (lower cLogP), which is advantageous for maintaining solubility and reducing non-specific protein binding.

Experimental Protocol: Validating Metabolic Stability

To objectively assess the 7-cyano derivative, you must distinguish between CYP-mediated clearance and AO-mediated clearance, as the nitrile group's electron-withdrawing nature can activate the ring toward nucleophilic attack by AO.

Workflow: Differential Metabolic Stability Assay

This protocol uses specific inhibitors to deconvolute the clearance mechanism.

Reagents:

  • System A: Human Liver Microsomes (HLM) + NADPH (Standard CYP assay).

  • System B: Human Liver Cytosol (HLC) + Zonal (AO source) or S9 Fraction (contains both).

  • Inhibitors: 1-Aminobenzotriazole (1-ABT, Pan-CYP inhibitor), Hydralazine (AO inhibitor).

Step-by-Step Methodology:

  • Preparation:

    • Prepare test compound (1 µM final) in phosphate buffer (pH 7.4).

    • Pre-warm microsomes/S9 (0.5 mg/mL protein) at 37°C for 5 mins.

  • Incubation Groups:

    • Group 1 (Control): HLM + NADPH.

    • Group 2 (CYP Check): HLM + NADPH + 1-ABT (1 mM) .

    • Group 3 (AO Check): S9 Fraction + Hydralazine (25 µM) (No NADPH if testing AO specifically, or with NADPH for total).

  • Sampling:

    • Aliquot 50 µL at

      
       min.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. time. Slope 
      
      
      
      determines
      
      
      .
Figure 2: Experimental Logic Flow

AssayWorkflow Start Test Compound (7-Cyano Derivative) Incubation Incubate in HLM/S9 Start->Incubation Decision Is Clearance High? Incubation->Decision Stable Compound is Stable (Proceed to PK) Decision->Stable No (<20% loss) Unstable Deconvolute Mechanism Decision->Unstable Yes (>50% loss) Test_ABT Add 1-ABT (CYP Inhibitor) Unstable->Test_ABT Test_Hydra Add Hydralazine (AO Inhibitor) Unstable->Test_Hydra Result_CYP Stability Restored? -> CYP Liability Test_ABT->Result_CYP Result_AO Stability Restored? -> AO Liability Test_Hydra->Result_AO

Caption: Decision tree for identifying if instability is driven by CYP enzymes (common) or Aldehyde Oxidase (risk for electron-deficient rings).

Critical Interpretation & Recommendations

The "Nitrile Trade-off"

While the 7-cyano group successfully blocks the CYP hydroxylation seen in 7-alkyl analogs (like TPA023), it introduces a strong electron-withdrawing effect.

  • Risk: This reduces the electron density of the pyrimidine ring, potentially making the C-5 position more reactive to Aldehyde Oxidase (AO).

  • Mitigation: If your 7-cyano derivative shows AO sensitivity (confirmed by Hydralazine inhibition), consider adding a small steric block (e.g., methyl or amino group) at the C-5 or C-6 position to hinder the enzyme's approach.

Final Recommendation

For 7-cyanoimidazo[1,2-a]pyrimidine derivatives:

  • Prioritize: Use this scaffold when high metabolic stability is required and lipophilicity (cLogP) must be kept low.

  • Validate: Always run a cytosol/S9 stability assay with Hydralazine early in the cascade to rule out AO metabolism.

  • Benchmark: Compare directly against a 7-CF3 analog. If the 7-cyano compound has similar stability but better solubility, it is the superior lead.

References

  • Atack, J. R. (2010).[1] GABA(A) Receptor Subtype-Selective Efficacy: TPA023, an alpha2/alpha3 Selective Non-Sedating Anxiolytic. Journal of Clinical Pharmacology. Link

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry. Link

  • Fischer, R., et al. (2010). Understanding the clinical pharmacokinetics of a GABAA partial agonist by application of in vitro tools. Drug Metabolism and Disposition.[2][3][4] Link

  • Pendergast, W., et al. (2011). Systematic Structure Modifications of imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Link

  • BenchChem Application Note . (2025). In Vitro Metabolic Stability Protocols for Pyrimidine Derivatives. Link

Sources

Comparison of imidazo[1,2-a]pyrimidine vs imidazo[1,2-a]pyridine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Comparison Guide: Imidazo[1,2-a]pyrimidine vs. Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Introduction: The Power of a Single Atom

In the realm of medicinal chemistry, fused bicyclic nitrogen heterocycles are privileged scaffolds. Among them, imidazo[1,2-a]pyridine (IP) and imidazo[1,2-a]pyrimidine (IPM) stand out as foundational building blocks for a vast array of therapeutics, ranging from hypnotics (e.g., Zolpidem) to cutting-edge kinase inhibitors[1][2].

At first glance, these two scaffolds appear nearly identical, differing only by a single atom at position 8: a carbon (CH) in IP and a nitrogen (N) in IPM. However, as a Senior Application Scientist, I frequently observe that this single-atom substitution triggers a cascade of physicochemical and geometric changes. The introduction of the pyrimidine nitrogen fundamentally alters the electronic distribution, pKa, lipophilicity, and hydrogen-bonding profile of the molecule[3]. This guide objectively compares the performance, physicochemical properties, and biological targeting of these two scaffolds, providing actionable insights and validated protocols for drug development professionals.

Physicochemical & Structural Comparison

The decision to utilize an IP versus an IPM scaffold rarely comes down to synthetic convenience; it is driven by the strict physicochemical requirements of the biological target's binding pocket.

  • Basicity and pKa: The nitrogen atom at position 1 (N1) is the primary site of protonation in both scaffolds. In IP, the parent compound has a pKa of approximately 6.8, making it partially protonated at physiological pH[4]. In IPM, the highly electronegative nitrogen at position 8 withdraws electron density from the conjugated system. This drastically reduces the basicity of N1, dropping the parent pKa to approximately 4.8.

  • Lipophilicity and Solubility: The additional nitrogen in IPM introduces a new hydrogen-bond acceptor, which generally lowers the partition coefficient (LogP) and improves aqueous solubility compared to the more lipophilic IP scaffold.

  • Bioisosterism: When the lipophilicity of IP is desired but the electron deficiency or hydrogen-bonding profile of IPM is required, medicinal chemists often utilize 8-fluoroimidazo[1,2-a]pyridine as a physicochemical mimic (bioisostere) of imidazo[1,2-a]pyrimidine[5][6].

Table 1: Quantitative & Structural Comparison of Parent Scaffolds
PropertyImidazo[1,2-a]pyridine (IP)Imidazo[1,2-a]pyrimidine (IPM)Mechanistic Impact
Position 8 Atom Carbon (CH)Nitrogen (N)Dictates electron density of the bicyclic ring.
Parent pKa (approx.) ~6.8~4.8IPM is significantly less basic, altering physiological ionization.
H-Bond Acceptors 1 (N1)2 (N1, N8)IPM provides an additional anchor for hinge-region kinase binding.
Electron Density Electron-rich (relative)Electron-deficientIPM forms stronger face-to-face

stacking interactions[5].
Aqueous Solubility LowerHigherIPM generally exhibits better oral bioavailability profiles.

Mechanistic Divergence: Case Studies in Biological Targeting

The single-atom difference between IP and IPM can completely redirect a molecule's mechanism of action.

Case Study 1: Kinase Inhibition (c-Met)

In the development of c-Met receptor tyrosine kinase inhibitors, the bicyclic aromatic ring must engage in a unique face-to-face


 stacking interaction with the activation loop residue Tyr-1230[5]. There is a strict positive correlation between the electron deficiency of the scaffold and the strength of this 

interaction. While the IP scaffold is often too electron-rich to achieve optimal binding, the IPM scaffold provides the necessary electron deficiency. To optimize metabolic stability while maintaining this interaction, researchers successfully utilized 8-fluoroimidazo[1,2-a]pyridine to perfectly mimic the electrostatic surface of IPM[5].
Case Study 2: Chemical-Genetic Profiling

A landmark chemogenomic study evaluating the toxicity of 2-phenyl-3-nitroso derivatives revealed a striking divergence. The IP derivative selectively disrupted mitochondrial electron transport, leading to organelle-mediated toxicity. Conversely, the exact same functionalization on the IPM scaffold resulted in a DNA poison that localized to the nucleus, caused DNA damage, and induced mutagenesis[7].

MechanismDivergence Start 2-phenyl-3-nitroso Scaffold IP Imidazo[1,2-a]pyridine (IP) [Position 8 = CH] Start->IP  Retains CH at pos 8 IPM Imidazo[1,2-a]pyrimidine (IPM) [Position 8 = N] Start->IPM  Substitutes N at pos 8 Mito Mitochondrial Localization IP->Mito Nuc Nuclear Localization IPM->Nuc ETC Disruption of Electron Transport Mito->ETC DNA DNA Damage Checkpoint Activation Nuc->DNA Tox1 Organelle-Mediated Cellular Toxicity ETC->Tox1 Tox2 Mutagenesis & DNA Poisoning DNA->Tox2

Divergent mechanisms of action between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine scaffolds.

Validated Experimental Protocols

To effectively evaluate and compare these scaffolds in your own discovery campaigns, robust synthesis and physicochemical characterization are required. Below are self-validating protocols for scaffold generation and pKa determination.

Protocol A: General Synthesis via -Haloketone Condensation

This protocol leverages the condensation of 2-aminoazines with


-haloketones (a modified Tschitschibabin reaction) to yield the core scaffolds[8][9].

Rationale & Causality: The exocyclic amine of the 2-aminopyridine/pyrimidine acts as a nucleophile, attacking the


-carbon of the haloketone. Subsequent intramolecular cyclization onto the endocyclic nitrogen forms the imidazole ring. Using a mild base (

) neutralizes the hydrobromic acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.
  • Reagent Preparation: Dissolve 10.0 mmol of 2-aminopyridine (for IP) or 2-aminopyrimidine (for IPM) in 30 mL of anhydrous ethanol.

  • Addition: Slowly add 11.0 mmol of the desired

    
    -bromoketone (e.g., 2-bromoacetophenone) dropwise at room temperature.
    
  • Catalysis: Add 12.0 mmol of sodium bicarbonate (

    
    ) to the stirring mixture.
    
  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 6–12 hours.

    • Self-Validation Step: Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar starting amine and the appearance of a fluorescent blue/green spot under 254 nm UV indicates successful cyclization.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from hot ethanol or purify via silica gel flash chromatography.

  • Analytical Confirmation: Confirm structure via

    
     NMR. The defining characteristic of a successful cyclization is the appearance of the highly deshielded imidazole proton (C3-H) appearing as a singlet between 
    
    
    
    7.50 – 8.10 ppm[9].
Protocol B: Parallel pKa Determination via UV-Vis Spectrophotometry

Because the N1 nitrogen basicity dictates target engagement and pharmacokinetics, empirical pKa determination is critical[4].

Rationale & Causality: Protonation of the N1 nitrogen alters the


-electron conjugation of the fused bicyclic system. This change in electronic state shifts the UV absorbance maximum (

). By titrating the compound across a pH gradient, the ratio of protonated to unprotonated species can be quantified using the Henderson-Hasselbalch equation.
  • Stock Solution: Prepare a 100

    
     stock solution of the IP and IPM derivatives in HPLC-grade methanol.
    
  • Buffer Preparation: Prepare a series of 0.1 M universal buffers (e.g., Britton-Robinson buffers) ranging from pH 2.0 to 10.0 in 0.5 pH increments.

  • Sample Preparation: Dilute the stock solution 1:10 into each buffer solution (final concentration: 10

    
    ). Ensure the final co-solvent concentration (methanol) is constant (10% v/v) across all samples to prevent solvent-induced spectral shifts.
    
  • Spectral Acquisition: Blank the UV-Vis spectrophotometer with the corresponding buffer/methanol mixture. Record the absorption spectra of each sample from 200 nm to 400 nm.

  • Data Analysis: Identify the

    
     for the fully protonated (acidic) and fully deprotonated (basic) species. Plot the absorbance at the chosen analytical wavelength against the pH.
    
    • Self-Validation Step: Overlay all spectra. The presence of sharp isosbestic points (wavelengths where absorbance remains constant across all pH values) confirms that the system is a simple two-state equilibrium (protonated

      
       deprotonated) and that no compound degradation has occurred during the assay.
      
  • Calculation: Determine the pKa by finding the inflection point of the sigmoidal absorbance vs. pH curve using non-linear regression analysis.

Strategic Recommendations

When designing a new chemical entity, the choice between imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine should be dictated by the target's microenvironment:

  • Choose Imidazo[1,2-a]pyridine when targeting highly lipophilic pockets, when basicity at physiological pH is advantageous for solubility/target engagement, or when aiming for central nervous system (CNS) penetration (as seen in hypnotics and anxiolytics).

  • Choose Imidazo[1,2-a]pyrimidine when targeting kinase hinge regions requiring an additional hydrogen bond acceptor, when

    
     stacking with electron-rich aromatic residues (like Tyrosine) is required, or when the basicity of the IP scaffold leads to off-target hERG liabilities.
    

References

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis of Acyclo-C-nucleosides in the Imidazo[1,2-a]pyridine and Pyrimidine Series as Antiviral Agents. Journal of Medicinal Chemistry (ACS). Available at:[Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. ResearchGate. Available at:[Link]

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. National Institutes of Health (PMC). Available at:[Link]

  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. MDPI. Available at:[Link]

  • 8-Fluoroimidazo[1,2-a]pyridine: Synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine. SciSpace. Available at:[Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at:[Link]

  • Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives. ResearchGate. Available at:[Link]

Sources

Validating 7-Cyano Group Integrity: A Comparative Guide to IR Spectroscopy and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

The 7-cyano group is a privileged pharmacophore in medicinal chemistry, frequently incorporated into indole, quinoline, and aromatic scaffolds to modulate electron density, improve metabolic stability, and enhance target binding via hydrogen bond acceptance. However, the cyano (-C≡N) functionality is inherently susceptible to chemical degradation. Under acidic, basic, or oxidative stress, it readily undergoes hydrolysis, converting first into an amide (-CONH₂) and eventually into a carboxylic acid (-COOH) 1.

For researchers and drug development professionals, validating the structural integrity of the 7-cyano group in active pharmaceutical ingredients (APIs) is a critical quality control mandate. This guide provides an objective, data-driven comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical methods, supported by a self-validating experimental protocol.

The Physics of Cyano Detection: Why IR Spectroscopy?

Infrared spectroscopy is uniquely suited for evaluating polar functional groups. The -C≡N bond possesses a strong dipole moment that changes significantly during stretching vibrations. This physical property results in a sharp, highly characteristic absorption band in the "triple bond region" between 2200 cm⁻¹ and 2250 cm⁻¹ 2.

The causality behind using IR for integrity validation lies in the mechanics of hydrolysis. If the 7-cyano group degrades to an amide, the IR spectrum undergoes a drastic, binary shift:

  • The sharp 2220 cm⁻¹ (-C≡N) peak diminishes or disappears.

  • A strong Amide I band (C=O stretch) emerges between 1650 cm⁻¹ and 1700 cm⁻¹.

  • Broad N-H stretching bands appear between 3200 cm⁻¹ and 3400 cm⁻¹.

This simultaneous loss of the cyano peak and the appearance of carbonyl/amine peaks creates a self-validating system where false positives for degradation are mathematically improbable.

Comparison Guide: FTIR vs. Orthogonal Techniques

While FTIR is a frontline tool, understanding how it benchmarks against Raman, NMR, and HPLC ensures the right technique is selected for specific phases of drug development 3.

Analytical TechniquePrimary Detection MechanismSensitivity to Hydrolysis (-CONH₂)Analysis TimeSample Destruction
ATR-FTIR Dipole moment change (2220 cm⁻¹)High (Strong C=O dipole at 1650 cm⁻¹)< 2 minutesNon-destructive
Raman Spectroscopy Polarizability changeModerate (C=O is less Raman active)< 5 minutesNon-destructive
NMR (¹³C / ¹H) Nuclear spin resonanceLow (Quaternary ¹³C relaxation is slow)15 - 60 minutesDestructive (requires solvent)
HPLC-UV/MS Chromatographic separation & massHigh (Excellent for trace quantitation)10 - 30 minutesDestructive (requires dissolution)

Data Insight: While HPLC-MS is superior for quantifying trace impurities (<0.1%), ATR-FTIR provides the fastest, non-destructive structural confirmation without the risk of solvent-induced degradation during sample preparation.

Experimental Protocol: ATR-FTIR Validation Workflow

To ensure high-fidelity data, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This eliminates the need for KBr pellet pressing, thereby preventing pressure-induced polymorphic shifts or ambient moisture absorption that could skew the N-H/O-H region.

Step 1: System Suitability and Background Verification
  • Action : Clean the ATR crystal (e.g., diamond or zinc selenide) with isopropyl alcohol and allow it to evaporate completely. Collect a background spectrum (typically 32 scans at 4 cm⁻¹ resolution).

  • Causality : Atmospheric CO₂ absorbs strongly at 2350 cm⁻¹, dangerously close to the cyano region (2220 cm⁻¹). Water vapor absorbs heavily in the 1600 cm⁻¹ and 3300 cm⁻¹ regions. A fresh background subtraction ensures these atmospheric artifacts do not mask or mimic hydrolysis products.

Step 2: Sample Application and Evanescent Wave Optimization
  • Action : Place 1-2 mg of the solid 7-cyano API directly onto the ATR crystal. Apply consistent, firm pressure using the ATR anvil.

  • Causality : ATR relies on an evanescent wave penetrating only a few micrometers into the sample. Without intimate optical contact, the refractive index mismatch will result in a weak signal-to-noise ratio, potentially causing a false negative for the 2220 cm⁻¹ peak.

Step 3: Spectral Acquisition and Baseline Correction
  • Action : Acquire the sample spectrum. Apply an automatic baseline correction and atmospheric suppression algorithm if necessary.

  • Causality : Baseline drift caused by light scattering from uneven API particle sizes can distort peak integration. Correction ensures accurate quantitation of the -C≡N peak area relative to a stable backbone peak (e.g., an aromatic C=C stretch at 1500 cm⁻¹).

Step 4: Orthogonal Self-Validation (Data Interpretation)
  • Action : Evaluate the 2200–2250 cm⁻¹ region. If the peak is attenuated or absent, immediately cross-reference the 1650–1700 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H/O-H) regions.

  • Causality : A weak 2220 cm⁻¹ peak alone could simply indicate poor crystal contact or low sample volume. However, if the weak cyano peak is accompanied by the simultaneous appearance of carbonyl and amine stretches, chemical hydrolysis is definitively and mathematically validated.

Workflow Visualization

G Start Synthesized/Stressed 7-Cyano API ATR ATR-FTIR Spectral Acquisition Start->ATR CheckCN Evaluate 2200-2250 cm⁻¹ (-C≡N Stretch) ATR->CheckCN IntactCN Peak Present (Cyano Intact) CheckCN->IntactCN  Yes   AbsentCN Peak Absent/Weak (Cyano Degraded) CheckCN->AbsentCN  No   CheckAmide Evaluate 1650-1700 cm⁻¹ (C=O Amide I Stretch) IntactCN->CheckAmide  Orthogonal Check   Impure C=O Peak Present Confirmed Hydrolysis AbsentCN->Impure  Confirm via C=O   Pure No C=O Peak Validated 7-Cyano CheckAmide->Pure  No   CheckAmide->Impure  Yes  

ATR-FTIR decision matrix for evaluating 7-cyano group integrity and hydrolysis.

Conclusion

For rapid, non-destructive, and highly specific validation of 7-cyano group integrity, ATR-FTIR stands as the optimal frontline technique. While Raman offers complementary backbone data and HPLC provides precise impurity quantitation, the stark dipole changes associated with cyano hydrolysis make FTIR an elegant, self-validating diagnostic tool that prevents downstream failures in drug development.

References

  • Reactions of Nitriles Chemistry Steps URL:[Link]

  • Infrared Spectroscopy: The Triple Bond Stretching Region University of Baghdad (uobaghdad.edu.iq) URL:[Link]

  • FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager URL:[Link]

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A Senior Application Scientist's Guide to Elemental Analysis of Nitrogen-Rich Heterocyclic Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Foreword: The Analytical Imperative of Stoichiometric Fidelity

In the landscape of pharmaceutical development, the nitrogen-rich heterocyclic carboxylic acid scaffold represents a cornerstone of modern medicinal chemistry. From antivirals to oncology agents, the precise elemental composition of these active pharmaceutical ingredients (APIs) is not merely a regulatory checkbox; it is a fundamental determinant of a drug's safety, efficacy, and stability. An erroneous nitrogen value, for instance, can signify the presence of impurities, incomplete synthesis, or degradation, each with profound implications for clinical outcomes.

This guide is born from extensive experience in the field, recognizing that the unique chemical nature of these compounds—high nitrogen content, the presence of a reactive carboxylic acid group, and a propensity for hygroscopicity—presents a distinct set of challenges for accurate elemental analysis. We will move beyond generic protocols to dissect the nuanced interplay between sample, instrument, and methodology, empowering you to establish self-validating systems for the elemental analysis of this critical class of molecules.

The Analytical Gauntlet: Unique Challenges of Nitrogen-Rich Heterocyclic Carboxylic Acids

The accurate elemental analysis of nitrogen-rich heterocyclic carboxylic acids is predicated on overcoming three primary obstacles:

  • Complete Combustion: The stable aromatic nature of many heterocyclic rings, coupled with their high nitrogen content, makes them "difficult to combust."[1] Incomplete combustion leads to the formation of nitrogen-containing char and a mixture of nitrogen oxides (NOx), resulting in an underestimation of the true nitrogen content. More vigorous oxidation conditions are required to ensure the complete conversion of the sample to gaseous products (CO₂, H₂O, and N₂).[1]

  • Hygroscopicity: The polar carboxylic acid functionality imparts a degree of hygroscopicity to many of these molecules. The absorption of atmospheric moisture can significantly alter the mass of the sample, leading to inaccuracies in the calculated elemental composition. This is a critical pre-analytical variable that must be meticulously controlled.

  • Quantitative Reduction of Nitrogen Oxides: The high concentration of nitrogen in the sample can lead to the formation of a large volume of nitrogen oxides during combustion.[1] If the reduction tube packing is not optimized, some of these oxides may not be fully reduced to N₂, leading to erroneously low nitrogen values.[1]

A Comparative Analysis of Modern Combustion-Based Elemental Analyzers

The cornerstone of modern CHN analysis is the Dumas method, which involves the complete combustion of the sample in an oxygen-rich environment, followed by the reduction of nitrogen oxides to dinitrogen gas (N₂) and the subsequent detection of CO₂, H₂O, and N₂ by a thermal conductivity detector (TCD). While the fundamental principle is consistent, leading instrument manufacturers have developed distinct approaches to address the challenges posed by difficult-to-combust samples.

FeaturePerkinElmer 2400 Series IIThermo Scientific FlashSmart EAElementar vario MICRO cube
Combustion Technology Dynamic flash combustion with controlled oxygen introduction before, during, and after sample drop.[1]Dynamic flash combustion with a double reactor system for combustion and reduction.[2][3]High-temperature combustion up to 1200°C with "jet-injection" of oxygen directly to the sample.
Catalysts & Reagents Chromium oxide, silver tungstate on magnesium oxide, and silver vanadate for enhanced oxidation and scrubbing.[1]Tungstic anhydride or other proprietary catalysts in the combustion zone.Proprietary catalysts, with the option of adding tungsten(VI) oxide for refractory samples.
Gas Separation Gas chromatography column.Gas chromatography column for reliable gas separation.[4]Temperature Programmed Desorption (TPD) column for perfect peak separation.[5]
Key Advantage for Target Compounds High degree of control over oxygen supply and combustion time, crucial for high-nitrogen compounds.[1]Modular design allowing for optimization of both combustion and reduction steps.[4]High combustion temperatures and direct oxygen injection ensure complete combustion of refractory materials.

The Role of Certified Reference Materials: Your Analytical Compass

The selection of an appropriate Certified Reference Material (CRM) is paramount for method validation and ensuring the ongoing accuracy of your analyses. For nitrogen-rich heterocyclic carboxylic acids, the ideal CRM should be structurally analogous, possessing a similar elemental composition and combustion behavior.

Certified Reference MaterialSupplierCAS NumberFormula%N (Theoretical)Key Attributes
Picolinic Acid Pharmaffiliates98-98-6C₆H₅NO₂11.38Pyridine ring with a carboxylic acid group.
Isonicotinic Acid NIST55-22-1C₆H₅NO₂11.38Isomer of picolinic acid, good for assessing positional effects.
2,3-Pyridinedicarboxylic Acid LGC Standards89-00-9C₇H₅NO₄8.38Contains two carboxylic acid groups, increasing polarity.
Urea NIST (SRM 2141)57-13-6CH₄N₂O46.65High nitrogen content, though not a heterocycle. Useful for assessing high-level nitrogen recovery.[6]
Acetanilide Various103-84-4C₈H₉NO10.36A common, stable CRM for general CHN analysis.

Experimental Protocols: A Step-by-Step Guide to Accurate Analysis

This section provides a detailed, best-practice protocol for the elemental analysis of nitrogen-rich heterocyclic carboxylic acids, integrating insights from leading instrument manufacturers and peer-reviewed literature.

Sample Preparation: The Foundation of Accuracy

Sample_Preparation_Workflow

Protocol:

  • Drying: Due to the hygroscopic nature of carboxylic acids, dry the sample to a constant weight in a vacuum oven at a temperature that will not cause degradation (typically 50-60°C).

  • Storage: Immediately transfer the dried sample to a desiccator containing a suitable desiccant (e.g., phosphorus pentoxide).

  • Weighing: Using a calibrated microbalance, accurately weigh 1-2 mg of the sample into a pre-cleaned tin capsule. The small sample size is crucial for ensuring complete combustion.

  • Encapsulation: Promptly seal the tin capsule to minimize exposure to atmospheric moisture.

Instrumental Analysis: Optimizing for Complete Combustion

Instrumental_Analysis_Workflow

Protocol:

  • Instrument Parameters:

    • Combustion Furnace Temperature: Set to a minimum of 1050°C. For particularly refractory compounds, temperatures up to 1200°C may be necessary.

    • Oxygen: Utilize a dynamic oxygen injection during the combustion phase. For compounds with very high nitrogen and low carbon content, it may be necessary to reduce the amount of excess oxygen to prevent the formation of difficult-to-reduce nitrogen oxides.[1]

    • Catalyst: For exceptionally stable heterocyclic rings, the addition of an oxidation catalyst such as tungsten(VI) oxide to the sample capsule can promote complete combustion.

  • Calibration: Perform a multi-point calibration using a CRM that is structurally similar to the analyte, such as picolinic acid or isonicotinic acid.

  • Analysis: Analyze the prepared samples, ensuring that the instrument's reduction furnace is in optimal condition to handle the high concentration of nitrogen oxides produced.

  • Data Evaluation: Scrutinize the peak shapes from the TCD. Tailing or broadened peaks may indicate incomplete combustion or issues with the gas separation column.

Conclusion: A Commitment to Analytical Excellence

The elemental analysis of nitrogen-rich heterocyclic carboxylic acids is a formidable but surmountable challenge. By understanding the unique chemical properties of these molecules and tailoring the analytical methodology accordingly, researchers can achieve the high degree of accuracy and precision required in the pharmaceutical industry. A meticulous approach to sample preparation, the selection of appropriate certified reference materials, and the optimization of instrumental parameters are the cornerstones of a robust and self-validating analytical system. This guide provides a framework for developing such a system, empowering scientists to generate elemental analysis data with the utmost confidence.

References

  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer, Inc. Retrieved from [Link]

  • LECO Corporation. (n.d.). LECO Solutions for Pharma Analysis. Retrieved from [Link]

  • MDPI. (2019). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from [Link]

  • Manufacturing Chemist. (2016, November 25). FlashSmart elemental analyser enables comprehensive analysis for a wide range of applications. Retrieved from [Link]

  • Spectroscopy Online. (2020, November 16). Trace Element Analysis of Heavy Metals in Pharmaceutical Materials. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Certificate of Certified Reference Material GBW06502. Retrieved from [Link]

  • Elementar. (n.d.). Organic elemental analyzers for CHNOS analysis. Retrieved from [Link]

  • CPAchem. (n.d.). Carboxylic acids. Retrieved from [Link]

  • Pragolab. (n.d.). Thermo Scientific FlashSmart Elemental Analyzer: Official Methods. Retrieved from [Link]

  • University of Padua. (2024, June 21). Elemental Analysis - Technical Resources. Retrieved from [Link]

  • Food Safety Magazine. (2016, November 22). Thermo Scientific's FlashSmart Elemental Analyzer Enables Comprehensive Analysis for Food Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of CHN analysis and Hach acid digestion to quantify total nitrogen in marine organisms: CHN versus Hach for total N. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Standard Reference Material 2141. Retrieved from [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2513251A - Preparation of pyridine carboxylic acids.
  • International Journal of Plant and Environment. (2023, August 21). Comparison of Total Nitrogen estimation by Kjeldahl Method and CHNS Analyzer in Dry Tropical Grassland. Retrieved from [Link]

  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Retrieved from [Link]

  • ResearchGate. (2025, October 26). Heterogeneous Catalysis in the Synthesis of Nitrogen‐Containing Heterocyclics | Request PDF. Retrieved from [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, March 31). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. Retrieved from [Link]

  • OAE Publishing Inc. (2024, December 28). N-heterocyclic carbene coordinated single atom catalysts on C 2 N for enhanced nitrogen reduction. Retrieved from [Link]

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Safety Operating Guide

Comprehensive Operational and Disposal Guide for 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals handling specialized heterocyclic building blocks, a robust understanding of chemical safety and disposal is non-negotiable. 7-Cyanoimidazo[1,2-a]pyrimidine-3-carboxylic acid presents unique operational challenges due to its biologically active core, reactive cyano group, and acidic moiety.

This guide provides field-proven, step-by-step methodologies for the safe handling, segregation, and disposal of this compound, ensuring strict environmental compliance and laboratory safety.

Chemical Identity & Quantitative Risk Profile

Before initiating any experimental or disposal protocol, personnel must understand the physicochemical parameters of the compound. The following table summarizes the critical quantitative data required for risk assessment[1][2].

ParameterSpecificationCausality / Operational Impact
CAS Number 1020034-43-8Unique identifier for SDS cross-referencing and waste manifesting[1].
Molecular Formula C8H4N4O2High nitrogen content dictates specific incineration requirements to manage NOx emissions[1].
Molecular Weight 188.14 g/mol Used for calculating molar equivalents in quenching or neutralization assays[1].
GHS Hazard Classes Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2Mandates stringent dermal and ocular protection during handling[2].

Mechanistic Toxicology & Safety Rationale

To build a self-validating safety culture, we must move beyond merely following rules to understanding why these rules exist. The toxicity profile of this compound is driven by three distinct structural features:

  • The Imidazo[1,2-a]pyrimidine Core : Chemical-genetic profiling of related imidazo[1,2-a]pyrimidines reveals that these structures can act as potent DNA poisons. Unlike their pyridine analogs which target mitochondria, imidazo-pyrimidines have been shown to translocate to the nucleus, causing severe nuclear DNA damage and inducing mutagenesis[3].

  • The Cyano Group (-C≡N) : While covalently bound to the aromatic ring and generally stable under ambient conditions, the nitrile moiety poses a severe risk if exposed to strong acids. Acidic hydrolysis can theoretically liberate highly toxic hydrogen cyanide (HCN) gas[4].

  • The Carboxylic Acid (-COOH) : This functional group acts as a localized tissue irritant, capable of causing visible damage to the epidermis and ocular mucosa upon direct contact[2].

ToxicityPathway Entry 7-Cyanoimidazo[1,2-a]pyrimidine Cellular Uptake Nucleus Nuclear Translocation Entry->Nucleus DNA DNA Intercalation & Nuclear DNA Damage Nucleus->DNA Repair DNA Repair Pathway (e.g., HR/NHEJ) DNA->Repair Triggers Toxicity Mutagenesis / Apoptosis (If Repair Fails) DNA->Toxicity Unrepaired Repair->Toxicity Overwhelmed

Caption: Cellular toxicity pathway of imidazo[1,2-a]pyrimidine derivatives leading to DNA damage.

Operational Handling & PPE Protocol

To mitigate the risks outlined above, personnel must utilize a self-validating Personal Protective Equipment (PPE) strategy[5].

Required PPE Specifications
PPE CategorySpecificationMechanistic Rationale
Eye Protection Chemical safety goggles (tight-fitting).Prevents ocular exposure to the irritating carboxylic acid moiety[5].
Hand Protection Double-layered Nitrile gloves (min 0.11mm).Prevents dermal absorption of the mutagenic imidazo-pyrimidine core. Outer gloves must be discarded immediately if contaminated[5].
Respiratory N95/P100 Dust Mask or Fume Hood operation.Prevents inhalation of aerosolized powders, mitigating systemic absorption and nuclear DNA damage[3][5].
Safe Handling Workflow
  • Preparation : Conduct all weighing and transfer operations inside a certified Class II biological safety cabinet or a chemical fume hood to control dust[6].

  • Static Control : Use anti-static weighing boats. Powders of heterocyclic compounds can carry static charges, leading to unexpected aerosolization.

  • Decontamination : Post-operation, wipe down all surfaces with a 10% bleach solution followed by 70% ethanol to degrade residual active pharmaceutical ingredients (APIs).

Step-by-Step Disposal Procedures

Imidazo[1,2-a]pyrimidine derivatives cannot be disposed of via standard drain or domestic waste channels[6]. They must be routed to an industrial combustion plant capable of handling nitrogen-rich hazardous waste[6][7].

Phase 1: Waste Segregation (Critical Step)
  • Rule : NEVER mix this compound waste with strong mineral acids (e.g., HCl, H2SO4) or strong oxidizers[4].

  • Causality: The cyano group can undergo acid-catalyzed hydrolysis, potentially releasing lethal HCN gas. Segregation ensures chemical stability during transit[4].

Phase 2: Containment and Labeling
  • Solid Waste : Place all contaminated consumables (weighing boats, pipette tips, outer gloves) into a heavy-duty, sealable polyethylene bag. Place this bag inside a rigid, high-density polyethylene (HDPE) solid waste drum[5][8].

  • Liquid Waste : Collect solvent mixtures containing the compound in a compatible, tightly sealed PTFE or HDPE carboy[5].

  • Self-Validation Check : Before sealing the liquid waste container, verify the pH of the mixture using indicator paper. Ensure the pH is neutral to slightly basic (pH 7-9) to confirm the absence of strong acids.

  • Labeling : Affix a GHS-compliant hazardous waste label. Explicitly write: "Hazardous Waste: this compound. Toxic/Irritant. DO NOT MIX WITH ACIDS."[5][8].

Phase 3: Satellite Accumulation and Final Disposal
  • Store the labeled containers in a designated Satellite Accumulation Area (SAA) utilizing secondary containment trays to catch potential leaks[8].

  • Schedule a pickup with your institution's Environmental Health and Safety (EHS) department for final destruction via high-temperature industrial incineration[7][8].

DisposalWorkflow Start Waste Generation: 7-Cyanoimidazo[1,2-a]pyrimidine State Determine Physical State Start->State Solid Solid Waste: Contaminated PPE, Powders State->Solid Liquid Liquid Waste: Solvent Mixtures State->Liquid Segregation Segregation Check: Verify Absence of Strong Acids Solid->Segregation Liquid->Segregation Labeling Labeling & Containment: "Toxic/Irritant - No Acids" Segregation->Labeling Validated Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Incineration Final Disposal: Industrial Combustion Plant Storage->Incineration

Caption: Self-validating waste segregation and disposal workflow for cyano-substituted heterocycles.

Emergency Spill Response

In the event of an accidental release, immediate and systematic action is required to prevent environmental contamination and personnel exposure[5][6].

For Minor Powder Spills (< 50g):

  • Isolate : Evacuate non-essential personnel from the immediate vicinity.

  • Protect : Don fresh double-nitrile gloves and an N95 respirator[5].

  • Contain : Do NOT sweep dry powder, as this generates toxic aerosols. Instead, gently cover the spill with damp paper towels (moistened with water or a mild alkaline buffer) to suppress dust[6].

  • Collect : Mechanically take up the damp towels and powder using a non-sparking scoop. Place the material into a designated hazardous waste bag[6].

  • Decontaminate : Wash the spill area thoroughly with soap and water, retaining all contaminated washing water for hazardous disposal[6].

For Major Spills (> 50g or Liquid Solutions): Evacuate the laboratory immediately, secure the doors, and contact the institutional EHS emergency response team. Do not attempt to clean a major spill without self-contained breathing apparatus (SCBA)[6].

References

  • 1020034-43-8|this compound - BLDpharm. bldpharm.com. 1

  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem. 5

  • Safety Data Sheet: Imidazole. Chemos GmbH&Co.KG.6

  • IMIDAZO[1,2-A]PYRAZINE - Safety Data Sheet. ChemicalBook. 7

  • Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018. PubChem (NIH). 2

  • Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS. 3

  • Hazardous Waste Listings. EPA. 4

  • Hazardous Waste Disposal Guidelines. Purdue University Fort Wayne. 8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.